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  • Product: Lysofungin
  • CAS: 149056-39-3

Core Science & Biosynthesis

Foundational

Lysofungin CAS 149056-39-3 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Lysofungin (CAS 149056-39-3) Introduction Lysofungin, identified by the Chemical Abstracts Service (CAS) number 149056-39-3, is a complex glycerophos...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Lysofungin (CAS 149056-39-3)

Introduction

Lysofungin, identified by the Chemical Abstracts Service (CAS) number 149056-39-3, is a complex glycerophospholipid. Its structure, featuring a phosphoinositol head group linked to a diacylglycerol backbone, places it within a class of molecules critical to biochemical signaling and membrane structure. This guide provides a detailed overview of the known physical and chemical properties of Lysofungin, synthesized from computational data and structural analysis. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this molecule for experimental design and application.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all scientific inquiry. Lysofungin is systematically named and can be represented in various formats for computational and referential purposes.

  • IUPAC Name : [(2S)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]

  • CAS Number : 149056-39-3[1]

  • Molecular Formula : C27H49O12P[1]

  • Canonical SMILES : CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCO)O)O)O">C@@HO[1]

  • InChI Key : SAHCQBPGXQFTRA-ZOEHVZSMSA-N[1]

The structure of Lysofungin is fundamentally amphipathic, consisting of two distinct regions: a hydrophilic (water-soluble) head and a hydrophobic (lipid-soluble) tail. This duality is central to its behavior in chemical and biological systems.

G Inositol Pentahydroxycyclohexyl (Inositol Ring) Phosphate Phosphate Group Inositol->Phosphate phosphoester linkage Glycerol_Head Glycerol Backbone (Polar Part) Phosphate->Glycerol_Head phosphoester linkage Fatty_Acid Octadeca-9,12-dienoate (Linoleic Acid) Glycerol_Head->Fatty_Acid

Caption: Schematic of Lysofungin's amphipathic structure.

Tabulated Physicochemical Properties

The majority of available data on Lysofungin is computationally derived. These properties, calculated from its molecular structure, provide valuable insights for handling, formulation, and experimental design. It is critical to note that many experimental values, such as melting and boiling points, are currently undetermined.[2]

PropertyValueData Source
Molecular Weight 596.6 g/mol Computed by PubChem[1]
Exact Mass 596.29616399 DaComputed by PubChem[1]
Physical State Solid (Assumed)Inferred, typically supplied as solid
XLogP3-AA 1.8Computed by XLogP3[1]
Hydrogen Bond Donor Count 7Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 12Computed by Cactvs[1]
Rotatable Bond Count 22Computed by Cactvs[1]
Topological Polar Surface Area 203 ŲComputed by Cactvs[1]
Melting Point UndeterminedCayman Chemical SDS[2]
Boiling Point UndeterminedCayman Chemical SDS[2]
Water Solubility Not determinedCayman Chemical SDS[2]

The XLogP3-AA value of 1.8 suggests a moderate lipophilicity, while the high counts of hydrogen bond donors and acceptors, along with a large polar surface area, confirm the presence of a significant hydrophilic character.[1] The large number of rotatable bonds indicates that Lysofungin is a highly flexible molecule.[1]

Solubility and Stability Profile

Solubility Insights
  • Aqueous Media : Lysofungin is expected to have very low solubility in pure water due to its long, hydrophobic fatty acid tail. At higher concentrations, it may form micelles or other aggregate structures.

  • Organic Solvents : It is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its solubility in non-polar solvents like hexane is predicted to be poor due to the highly polar phosphoinositol head group.

  • Formulation Strategy : For use in aqueous buffers, a common and effective strategy involves first dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution. This stock can then be serially diluted into the final aqueous medium. The inclusion of a surfactant, such as Tween® 80, may aid in preventing precipitation.[3]

Chemical Stability and Storage

The chemical structure of Lysofungin contains functional groups that are susceptible to degradation.

  • Hydrolysis : The ester linkage connecting the fatty acid to the glycerol backbone and the phosphoester bonds are susceptible to hydrolysis under strongly acidic or basic conditions.[3] Therefore, maintaining a neutral pH is crucial for long-term stability in aqueous solutions.

  • Oxidation : The two double bonds ((9Z,12Z)) in the octadeca-9,12-dienoate tail are vulnerable to oxidation from atmospheric oxygen.

  • Recommended Storage : For optimal stability, Lysofungin should be stored as a solid at -20°C or below, protected from light and moisture. If in solution, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Frequent preparation of fresh solutions is recommended for long-term studies.[3]

Representative Experimental Protocol: Assessing Aqueous Solubility

Given the absence of published specific methods for Lysofungin, this section provides a robust, generalized protocol for determining its aqueous solubility, a common first step in preclinical research. This protocol is designed to be self-validating by establishing a clear endpoint.

Workflow for Solubility Assessment

G prep Prepare Saturated Solution (Add excess Lysofungin to buffer) equilibrate Equilibrate (Vortex/shake at constant temp) prep->equilibrate separate Separate Phases (Centrifuge to pellet excess solid) equilibrate->separate sample Sample Supernatant (Carefully collect aqueous phase) separate->sample analyze Analyze Concentration (e.g., HPLC, LC-MS) sample->analyze result Determine Solubility Limit (Quantify Lysofungin concentration) analyze->result

Caption: Workflow for determining the aqueous solubility of Lysofungin.

Step-by-Step Methodology
  • Objective: To determine the maximum concentration of Lysofungin that can be dissolved in a specific aqueous buffer at a defined temperature.

  • Materials:

    • Lysofungin (solid)

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Microcentrifuge tubes

    • Vortex mixer and/or orbital shaker

    • Temperature-controlled incubator

    • Calibrated micropipettes

    • Centrifuge

    • Analytical instrument (e.g., HPLC with a suitable detector)

  • Procedure:

    • Preparation: Add an excess amount of solid Lysofungin to a pre-determined volume of the aqueous buffer in a microcentrifuge tube. The key is to add enough solid so that undissolved material is clearly visible, ensuring a saturated solution.

    • Equilibration: Tightly cap the tube and vortex vigorously for 1-2 minutes. Place the tube in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to allow the system to reach equilibrium. Causality: Continuous agitation ensures the maximum surface area of the solid is exposed to the solvent, facilitating the dissolution process until equilibrium is reached.

    • Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid material. Causality: This step is critical to clearly separate the saturated aqueous phase from the excess solid, preventing contamination of the sample.

    • Sampling: Carefully collect a precise volume of the clear supernatant. Avoid disturbing the pellet at the bottom of the tube.

    • Analysis: Dilute the collected supernatant with a suitable solvent (if necessary) and analyze the concentration of Lysofungin using a validated analytical method, such as HPLC or LC-MS, against a standard curve.

Conclusion

Lysofungin (CAS 149056-39-3) is a complex amphipathic molecule whose properties are primarily understood through computational modeling.[1] Its structure, comprising a polar phosphoinositol head and a non-polar fatty acid tail, dictates its predicted low aqueous solubility and susceptibility to hydrolysis and oxidation. While extensive experimental data remains to be published, this guide synthesizes the available information and provides a framework for its practical handling, storage, and experimental use. Researchers should prioritize empirical validation of properties like solubility and stability within their specific experimental systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45359145, Lysofungin. Available at: [Link]

  • Zhang, N. (1998). MS Analysis of Hair-Care Surfactants. Cosmetics and Toiletries Magazine, 113. This reference is part of a larger collection and is used here to illustrate general principles of analyzing complex molecules. Available at: [Link]

  • Zhang, Y., et al. (2013). Stability of sulforaphane for topical formulation. Journal of Pharmaceutical Sciences, 102(4), 1255-1262. This article provides context on the degradation kinetics of complex molecules. Available at: [Link]

  • Trissel, L. A., et al. (2013). Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(3), 200-202. This paper illustrates standard procedures for assessing the chemical stability of pharmaceutical compounds. Available at: [Link]

Sources

Exploratory

Lysofungin receptor binding sites and molecular targets

An In-depth Technical Guide on the Receptor Binding Sites and Molecular Targets of Echinocandin Antifungals A Note on Terminology: The term "Lysofungin" does not correspond to a widely recognized antifungal agent in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Receptor Binding Sites and Molecular Targets of Echinocandin Antifungals

A Note on Terminology: The term "Lysofungin" does not correspond to a widely recognized antifungal agent in the current scientific literature. A search in chemical databases reveals a compound with this name but with no associated biological activity data.[1] Given the similarity in name to early antifungal compounds and the nature of this request, this guide will focus on the well-characterized echinocandin class of antifungal drugs. This class includes agents like caspofungin, micafungin, and anidulafungin, as well as the early investigational compound cilofungin.[2][3] We will proceed under the expert assumption that the core interest lies in the molecular mechanisms of these critical fungal cell wall synthesis inhibitors.

Introduction to the Echinocandins

The echinocandins represent a cornerstone in the modern treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[4][5] These large lipopeptide molecules have a unique mechanism of action that targets the fungal cell wall, an essential structure not present in mammalian cells, which contributes to their favorable safety profile.[6][7] Unlike azoles and polyenes, which target the fungal cell membrane, echinocandins disrupt the synthesis of a key structural polymer, leading to a loss of cell wall integrity.[8][9] This guide provides a detailed exploration of their molecular target, binding interactions, and the experimental methodologies used to elucidate these mechanisms, tailored for researchers and drug development professionals.

Primary Molecular Target: β-(1,3)-D-Glucan Synthase

The sole molecular target of echinocandin antifungals is the β-(1,3)-D-glucan synthase enzyme complex.[10] This enzyme is embedded in the fungal plasma membrane and is responsible for synthesizing β-(1,3)-D-glucan, the primary structural polysaccharide in the cell wall of many pathogenic fungi.[11] This polymer provides rigidity and osmotic stability to the fungal cell.[11]

The β-(1,3)-D-glucan synthase complex consists of at least two key subunits:

  • A catalytic subunit, Fks: This large, multi-transmembrane protein is responsible for the glycosyltransferase activity, polymerizing glucose from the substrate UDP-glucose into long β-(1,3)-D-glucan chains.[10][12] Most fungi have multiple paralogs of the gene encoding this subunit, commonly referred to as FKS1, FKS2, and FKS3.[6] Fks1 is typically the primary subunit responsible for glucan synthesis.[13]

  • A regulatory subunit, Rho1: This is a small GTPase that, in its GTP-bound state, activates the Fks catalytic subunit.[10]

The essential and fungus-specific nature of β-(1,3)-D-glucan synthase makes it an ideal target for antifungal therapy.[10]

Receptor Binding and Mechanism of Action

Echinocandins exert their antifungal effect through the non-competitive inhibition of the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[6][8] The lipophilic side chain of the echinocandin molecule is thought to anchor the drug to the plasma membrane, allowing the cyclic peptide core to interact with the Fks1p subunit.[8]

This binding event disrupts the enzyme's ability to synthesize glucan chains, leading to a rapid depletion of this crucial polymer in the cell wall.[9] The consequences of this inhibition are profound:

  • For yeasts (Candida spp.): The loss of cell wall integrity results in osmotic instability, leading to cell lysis and death. This is a fungicidal effect.[5][14]

  • For molds (Aspergillus spp.): The inhibition of glucan synthesis primarily affects the rapidly growing hyphal tips and branch points, causing morphological abnormalities and inhibiting further growth. This is generally considered a fungistatic effect.[5][14]

The specific binding site for echinocandins on Fks1p has been identified through the analysis of resistant mutants. Mutations conferring resistance are clustered in specific, highly conserved regions of the FKS1 gene, often referred to as "hot spots."[15][16][17] These mutations alter the amino acid sequence of the Fks1p protein, reducing its affinity for echinocandin drugs while preserving its enzymatic function.

Echinocandin_MoA Mechanism of Action of Echinocandins cluster_cell Fungal Cell UDP_Glc UDP-Glucose GS β-(1,3)-D-Glucan Synthase (Fks1p/Rho1p complex) UDP_Glc->GS Substrate Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Synthesis CellWall Fungal Cell Wall Glucan->CellWall Incorporation Lysis Osmotic Lysis (Cell Death) CellWall->Lysis Weakened Wall Leads to Echinocandin Echinocandin Drug Echinocandin->GS Non-competitive Inhibition

Caption: Mechanism of action of echinocandins.

Quantitative Measures of Echinocandin Efficacy

The in vitro activity of echinocandins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) for the target enzyme.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)β-(1,3)-D-Glucan Synthase IC50
Cilofungin (LY121019) Candida albicans≤0.31[18][19]Data not widely available
Candida tropicalis≤0.31[18]Data not widely available
Candida glabrata3.2[20][21]Data not widely available
Caspofungin Candida albicans0.015 - 0.25~0.5 ng/mL
Candida glabrata0.03 - 0.5Data varies
Aspergillus fumigatus0.015 - 0.125Data varies
Micafungin Candida albicans0.008 - 0.12Data varies
Candida glabrata0.008 - 0.06Data varies
Aspergillus fumigatus≤0.008 - 0.03Data varies
Anidulafungin Candida albicans0.015 - 0.12Data varies
Candida glabrata0.03 - 0.12Data varies
Aspergillus fumigatus0.008 - 0.03Data varies

Note: MIC and IC50 values are compiled from various sources and can vary depending on the specific strain and testing methodology.[22][23][24]

Experimental Protocols for Target and Binding Site Analysis

Protocol 1: In Vitro β-(1,3)-D-Glucan Synthase Activity Assay (Fluorescence-Based)

This protocol describes a non-radioactive, high-throughput method for measuring the activity of β-(1,3)-D-glucan synthase, which is suitable for screening inhibitors.[25][26][27]

Principle: The assay measures the production of β-(1,3)-D-glucan polymer, which is then quantified using aniline blue, a fluorochrome that specifically binds to the polymer and emits a fluorescent signal proportional to the amount of glucan produced.

Step-by-Step Methodology:

  • Preparation of Microsomal Membranes:

    • Grow the fungal strain of interest (e.g., Saccharomyces cerevisiae or Candida albicans) to mid-log phase in an appropriate liquid medium.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol).

    • Lyse the cells mechanically (e.g., using glass beads) or enzymatically.

    • Perform differential centrifugation to isolate the microsomal membrane fraction, which is enriched with β-(1,3)-D-glucan synthase.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Glucan Synthase Reaction:

    • In a 96-well microtiter plate, prepare the reaction mixture containing:

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Activators (e.g., 1 mM GTPγS)

      • Substrate: UDP-glucose (e.g., 2 mM final concentration)

      • Test compound (echinocandin) at various concentrations or vehicle control.

    • Initiate the reaction by adding the microsomal membrane preparation (e.g., 50-100 µg of protein).

    • Incubate the plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Glucan Solubilization:

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH) and heat (e.g., 80°C for 30 minutes). This step also helps to solubilize the newly synthesized glucan polymer.

  • Fluorescence Detection:

    • Neutralize the reaction with an acid (e.g., 1 M HCl).

    • Add the aniline blue solution (e.g., 0.03% aniline blue in 1 M glycine/NaOH buffer, pH 9.5).

    • Incubate in the dark for 30 minutes.

    • Measure the fluorescence using a microplate reader (Excitation: ~400 nm, Emission: ~460 nm).

  • Data Analysis:

    • Generate a standard curve using a known β-(1,3)-D-glucan (e.g., pachyman).

    • Calculate the amount of glucan produced in each well.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC50 value.

protocol1_workflow Workflow for Glucan Synthase Activity Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Fungal Culture B Cell Lysis & Homogenization A->B C Differential Centrifugation B->C D Isolate Microsomal Fraction C->D E Reaction Setup: Buffer, Substrate (UDP-Glc), Inhibitor (Echinocandin) D->E F Add Microsomal Fraction (Start Reaction) E->F G Incubate (e.g., 30°C, 60 min) F->G H Terminate Reaction (NaOH, Heat) G->H I Add Aniline Blue H->I J Measure Fluorescence (Ex: 400nm, Em: 460nm) I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for a fluorescence-based glucan synthase activity assay.

Protocol 2: Identification of Resistance Mutations in FKS Genes

This protocol outlines the standard molecular biology workflow to identify mutations in the FKS genes that are associated with echinocandin resistance.[15][17][28]

Principle: The "hot spot" regions of the FKS1 and FKS2 genes are amplified from the genomic DNA of both susceptible (wild-type) and resistant fungal isolates. The resulting DNA fragments are sequenced and compared to identify nucleotide changes that result in amino acid substitutions.

Step-by-Step Methodology:

  • Genomic DNA Extraction:

    • Culture the wild-type and resistant fungal isolates overnight in a suitable liquid medium.

    • Harvest the cells and extract genomic DNA using a commercial kit or a standard protocol (e.g., phenol-chloroform extraction or a glass bead/lysis buffer method).

    • Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • PCR Amplification of FKS Hot Spot Regions:

    • Design primers that flank the known hot spot regions of the target FKS gene (e.g., FKS1 hot spot 1).

    • Set up a Polymerase Chain Reaction (PCR) containing:

      • Genomic DNA template (from both wild-type and resistant isolates)

      • Forward and reverse primers

      • dNTPs

      • Taq polymerase and reaction buffer

    • Perform PCR using an appropriate thermal cycling program (denaturation, annealing, extension).

    • Verify the successful amplification of the target fragment by running a small volume of the PCR product on an agarose gel. The product should be of the expected size.

  • PCR Product Purification:

    • Purify the amplified DNA fragment from the remaining PCR components (primers, dNTPs, enzyme) using a PCR purification kit or enzymatic cleanup.

  • Sanger Sequencing:

    • Submit the purified PCR products for bidirectional Sanger sequencing using the same primers as for the amplification.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant isolate with the sequence from the wild-type (susceptible) isolate using sequence analysis software (e.g., BLAST, ClustalW).

    • Identify any nucleotide differences.

    • Translate the nucleotide sequences into amino acid sequences to determine if the nucleotide changes result in a non-synonymous mutation (an amino acid substitution).

    • Confirm if the identified mutation falls within a known hot spot region associated with echinocandin resistance.

protocol2_workflow Workflow for FKS Gene Mutation Analysis A Culture Wild-Type & Resistant Fungal Strains B Genomic DNA Extraction A->B C PCR Amplification of FKS Hot Spot Regions B->C D Agarose Gel Electrophoresis (Verify Amplicon Size) C->D E Purify PCR Product D->E F Sanger Sequencing E->F G Sequence Alignment & Comparison (Resistant vs. WT) F->G H Identify Amino Acid Substitution G->H

Caption: Workflow for identifying resistance mutations in FKS genes.

Conclusion

The echinocandins are a powerful class of antifungal agents with a highly specific molecular target, the β-(1,3)-D-glucan synthase enzyme. Their mechanism of action, involving the non-competitive inhibition of the Fks1p subunit, disrupts fungal cell wall synthesis and leads to cell death or growth inhibition. Understanding the intricacies of this drug-target interaction at the molecular level is crucial for several reasons. It allows for the rational design of new, more potent echinocandin derivatives, provides a clear basis for diagnosing clinical resistance through the sequencing of FKS genes, and offers a framework for discovering novel antifungal agents that target other components of this essential fungal pathway. The experimental protocols outlined in this guide represent the foundational techniques for ongoing research and development in this critical area of infectious disease therapy.

References

  • Pfaller, M. A. (2015). Echinocandins: The Expanding Antifungal Armamentarium. Clinical Infectious Diseases, 61(suppl_6), S559–S563. [Link]

  • Wikipedia. (n.d.). Echinocandin. In Wikipedia. Retrieved from [Link]

  • Pomorska, A., et al. (2022). Echinocandins - structure, mechanism of action and use in antifungal therapy. Postepy higieny i medycyny doswiadczalnej, 76(1), 893–906. [Link]

  • Sharma, C., et al. (2021). Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in Candida auris and In Vivo Response in a Murine Model of Infection. Antimicrobial Agents and Chemotherapy, 65(12), e0123721. [Link]

  • Pappas, P. G. (2006). Echinocandins in the Management of Invasive Fungal Infections, Part 1. Medscape. [Link]

  • Li, S., et al. (2025). Fungal β-1,3-glucan synthase: a review of structure, mechanism, and regulation. FEMS Microbiology Reviews, fuad072. [Link]

  • Katiyar, S. K., & Edlind, T. D. (2009). Role for Fks1 in the Intrinsic Echinocandin Resistance of Fusarium solani as Evidenced by Hybrid Expression in Saccharomyces cerevisiae. Antimicrobial Agents and Chemotherapy, 53(5), 1772–1778. [Link]

  • Garcia-Effron, G., et al. (2009). Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint. Antimicrobial Agents and Chemotherapy, 53(9), 3690–3699. [Link]

  • Healey, K. R., et al. (2020). Differential Regulation of Echinocandin Targets Fks1 and Fks2 in Candida glabrata by the Post-Transcriptional Regulator Ssd1. Journal of Fungi, 6(3), 154. [Link]

  • Wang, X., et al. (2024). Evolutionary accumulation of FKS1 mutations from clinical echinocandin-resistant Candida auris. Virulence, 15(1), 2389824. [Link]

  • Shedletzky, E., et al. (1997). A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases. Analytical Biochemistry, 249(1), 88-93. [Link]

  • Shedletzky, E., et al. (1997). A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases. Semantic Scholar. [Link]

  • Kurokawa, Y., et al. (2020). Length Specificity and Polymerization Mechanism of (1,3)-β-d-Glucan Synthase in Fungal Cell Wall Biosynthesis. Biochemistry, 59(2), 205–216. [Link]

  • Hall, G. S., et al. (1988). Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis. Antimicrobial Agents and Chemotherapy, 32(9), 1331–1335. [Link]

  • Wikipedia. (n.d.). 1,3-Beta-glucan synthase. In Wikipedia. Retrieved from [Link]

  • Elabscience. (n.d.). β-1,3-Glucanase Activity Colorimetric Assay Kit. Elabscience. [Link]

  • Durán-López, M., et al. (2023). Identifying Potential Molecular Targets in Fungi Based on (Dis)Similarities in Binding Site Architecture with Proteins of the Human Pharmacolome. Journal of Fungi, 9(1), 93. [Link]

  • Li, S., et al. (2025). 1,3-glucan synthase. Semantic Scholar. [Link]

  • Hsu, C. H., et al. (2007). Fluorescence versus radioactivity for assaying antifungal compound inhibited yeast 1,3-β-glucan synthase activity. Journal of Food and Drug Analysis, 15(4). [Link]

  • Zhao, C., et al. (2023). Structure of a fungal 1,3-β-glucan synthase. Science Advances, 9(37), eadh7820. [Link]

  • Protein Data Bank Japan. (2023). 8jzn - Structure of a fungal 1,3-beta-glucan synthase. PDBj. [Link]

  • National Center for Biotechnology Information. (n.d.). Lysofungin. PubChem. Retrieved from [Link]

  • O'Meara, T. R., & Alspaugh, J. A. (2012). Genomic Approaches to Antifungal Drug Target Identification and Validation. Current Fungal Infection Reports, 6(3), 209–218. [Link]

  • Hall, G. S., et al. (1988). Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis. Antimicrobial Agents and Chemotherapy, 32(9), 1331–1335. [Link]

  • Hoban, D. J., et al. (1992). Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method. Canadian Journal of Infectious Diseases, 3(5), 231–234. [Link]

  • Hoban, D. J., et al. (1992). Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method. Canadian Journal of Infectious Diseases, 3(5), 231–234. [Link]

  • McEwen, A. G., et al. (2025). Identifying Antifungal Drug Targets by Solving TRL1 ATP-Ligase Binding Domain Structure. Instruct-ERIC. [Link]

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  • Klotz, S. A., et al. (2007). Induction of a high affinity fibronectin receptor in Candida albicans by caspofungin: requirements for beta (1,6) glucans and the developmental regulator Hbr1p. Medical Mycology, 45(2), 147–155. [Link]

  • Pomorska, A., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. ResearchGate. [Link]

  • Fromtling, R. A., & Yu, H. P. (1990). Evaluation of cilofungin, a lipopeptide antifungal agent, in vitro against fungi isolated from clinical specimens. Mycopathologia, 111(1), 19–24. [Link]

  • The AFWG. (n.d.). Echinocandins: Clinicians' Guide. The AFWG. [Link]

  • Wagner, C., et al. (2006). Emerging echinocandins for treatment of invasive fungal infections. Expert Opinion on Emerging Drugs, 11(2), 245–259. [Link]

  • Cassone, A., et al. (1990). Activity of cilofungin (LY 121019), a new lipopeptide antibiotic, on the cell wall and cytoplasmic membrane of Candida albicans. Structural modifications in scanning and transmission electron microscopy. Journal of Medical and Veterinary Mycology, 28(6), 425–436. [Link]

  • Cappelletty, D., & Eiselstein-McKitrick, K. (2007). Comparison of echinocandin antifungals. Therapeutics and Clinical Risk Management, 3(1), 103–109. [Link]

  • Kofla, G., & Ruhnke, M. (2006). The echinocandins: comparison of their pharmacokinetics, pharmacodynamics and clinical applications. Mycoses, 49(Suppl. 1), 26–33. [Link]

  • Gordee, R. S., et al. (1989). Effects of cilofungin (LY121019) on carbohydrate and sterol composition of Candida albicans. Antimicrobial Agents and Chemotherapy, 33(10), 1864–1868. [Link]

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Foundational

A Technical Guide to Elucidating the Pharmacokinetic and Bioavailability Profile of Lysofungin

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals Abstract Lysofungin, a phospholipid antifungal agent, presents a compelling avenue for therapeutic development. However...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysofungin, a phospholipid antifungal agent, presents a compelling avenue for therapeutic development. However, a significant knowledge gap exists regarding its behavior in biological systems. To date, public-domain literature lacks comprehensive data on the pharmacokinetics (PK) and bioavailability of this molecule. This technical guide, therefore, serves as a proactive, in-depth roadmap for researchers and drug development professionals. It is designed to provide a robust experimental framework for the systematic evaluation of lysofungin's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By synthesizing established, field-proven methodologies with expert insights, this document outlines a logical, multi-tiered approach, from initial in vitro characterization to definitive in vivo studies. The protocols and strategic considerations detailed herein are intended to empower research teams to generate the high-quality, reproducible data necessary to advance the development of lysofungin as a potential therapeutic agent.

Introduction: The Rationale for a Structured PK/Bioavailability Investigation

The therapeutic potential of any new chemical entity is intrinsically linked to its pharmacokinetic profile. Understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing safe and effective dosing regimens.[1] In the case of lysofungin, a molecule with a published chemical structure but scant biological data, a systematic investigation into its ADME properties is the critical next step in its developmental pathway.

This guide eschews a rigid, one-size-fits-all template. Instead, it proposes a logically sequenced investigational cascade. We will begin with foundational in vitro assays that provide early, cost-effective insights into lysofungin's potential liabilities and guide the design of more complex in vivo studies.[2][3][4] This structured approach ensures that resources are utilized efficiently and that each experimental stage builds upon the last, creating a self-validating system of data generation.

Foundational Physicochemical and In Vitro ADME Profiling

Early-stage in vitro ADME studies are pivotal for identifying potential developmental hurdles and for guiding medicinal chemistry efforts to optimize a compound's properties.[3][5] These assays require minimal amounts of the test compound and can be conducted in a high-throughput manner.

Aqueous Solubility

A compound's solubility is a critical determinant of its oral absorption. Poor aqueous solubility can be a significant barrier to achieving therapeutic concentrations in the bloodstream.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of lysofungin in dimethyl sulfoxide (DMSO).

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of ≤1%.

    • Shake the mixture for a defined period (e.g., 2 hours) at room temperature.

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of lysofungin in the filtrate using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Thermodynamic Solubility:

    • Add an excess of solid lysofungin to an aqueous buffer.

    • Shake the suspension at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension and quantify the concentration of lysofungin in the filtrate.

Membrane Permeability

The ability of lysofungin to cross the intestinal epithelium is a key factor in its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.[8]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.[8][9]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: Add lysofungin to the apical (donor) side of the monolayer and measure its appearance on the basolateral (receiver) side over time (e.g., at 30, 60, 90, and 120 minutes).[10]

    • Basolateral to Apical (B-A) Transport: Add lysofungin to the basolateral (donor) side and measure its appearance on the apical (receiver) side over the same time course.[10]

  • Quantification and Data Analysis:

    • Analyze the concentration of lysofungin in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that lysofungin may be a substrate for active efflux transporters like P-glycoprotein (P-gp).[10]

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_transport cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer Verify monolayer integrity (TEER) culture->teer add_A Add Lysofungin to Apical side teer->add_A add_B Add Lysofungin to Basolateral side teer->add_B incubate Incubate at 37°C Sample at time points add_A->incubate add_B->incubate quantify Quantify Lysofungin by LC-MS/MS incubate->quantify calc_papp Calculate Papp (A->B and B->A) quantify->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux PK_Study_Flow cluster_iv Intravenous (IV) Arm cluster_po Oral (PO) Arm cluster_analysis Bioanalysis & PK Modeling iv_dose Administer IV Dose to Cannulated Rats iv_sample Serial Blood Sampling iv_dose->iv_sample process Prepare Plasma Samples iv_sample->process po_dose Administer PO Dose to Fasted Rats po_sample Serial Blood Sampling po_dose->po_sample po_sample->process lcms Quantify Lysofungin by LC-MS/MS process->lcms pk_calc Calculate PK Parameters (AUC, Cmax, t½, etc.) lcms->pk_calc bioavail Calculate Absolute Bioavailability (F%) pk_calc->bioavail Compare AUC_oral vs AUC_iv

Caption: Workflow for determining in vivo pharmacokinetics and oral bioavailability.

Advanced Distribution, Metabolism, and Excretion (DME) Studies

Should the initial PK studies yield favorable results, further investigation into the distribution, metabolism, and excretion pathways of lysofungin is warranted.

Tissue Distribution

Understanding where the drug distributes in the body is crucial for assessing potential target organ engagement and toxicity.

Experimental Protocol: Tissue Distribution Study in Rats

  • Dosing: Administer a single dose of lysofungin (IV or PO) to a cohort of rats.

  • Tissue Collection: At various time points post-dose, euthanize subsets of animals and collect key tissues and organs (e.g., liver, kidneys, lungs, spleen, heart, brain). [11][12]3. Homogenization and Analysis: Homogenize the collected tissues and quantify the concentration of lysofungin in the homogenates using LC-MS/MS. [11]4. Data Analysis: Determine the tissue-to-plasma concentration ratios at each time point to assess the extent of tissue penetration.

Metabolite Identification and Profiling

Identifying the major metabolites of lysofungin is essential for understanding its clearance mechanisms and for assessing whether any metabolites contribute to the drug's efficacy or toxicity. [1][13][14] Experimental Protocol: In Vitro and In Vivo Metabolite Identification

  • In Vitro Incubation: Incubate lysofungin with liver microsomes or hepatocytes from multiple species, including humans. [15]2. In Vivo Sample Collection: Collect plasma, urine, and feces from animals in the in vivo PK studies. [16]3. Metabolite Analysis: Analyze the samples from both in vitro and in vivo studies using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites. [15][17]4. Cross-Species Comparison: Compare the metabolite profiles across preclinical species and human-derived systems to ensure that the animal models are representative of human metabolism. [13]

Excretion and Mass Balance

A mass balance study, often using a radiolabeled version of the compound, provides a definitive account of the excretion pathways.

Experimental Protocol: Mass Balance Study in Bile Duct-Cannulated Rats

  • Radiolabeling: Synthesize radiolabeled ([¹⁴C] or [³H]) lysofungin.

  • Animal Model: Use bile duct-cannulated rats to allow for the separate collection of bile and urine. [16][18][19]3. Dosing and Sample Collection: Administer a single dose of radiolabeled lysofungin. Collect urine, feces, and bile over an extended period (e.g., 72-168 hours) until the majority of the radioactivity has been recovered. [16]4. Radioactivity Measurement: Determine the total radioactivity in all collected samples using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of the administered dose excreted via each route (renal, biliary/fecal).

Bioanalytical Methodology: The Cornerstone of PK Studies

Accurate and precise quantification of lysofungin in complex biological matrices is paramount. A validated LC-MS/MS method is the gold standard for this purpose. [20][21][22] Key Steps in LC-MS/MS Method Development and Validation:

  • Method Development:

    • Optimize mass spectrometry parameters (e.g., precursor and product ions for Multiple Reaction Monitoring - MRM). [21] * Develop chromatographic conditions (column, mobile phases, gradient) to achieve separation from endogenous matrix components.

    • Select an appropriate internal standard.

    • Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and maximize recovery. [20][23]2. Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. [21]

Conclusion and Future Directions

The absence of pharmacokinetic and bioavailability data for lysofungin represents a critical barrier to its clinical translation. This technical guide provides a comprehensive, step-by-step framework to systematically address this knowledge gap. By following the proposed investigational cascade—from foundational in vitro ADME assays to definitive in vivo studies—researchers can generate the robust data package required to make informed decisions about the future development of lysofungin. The successful characterization of its ADME profile will be a seminal achievement, paving the way for rational dose selection, toxicology assessment, and ultimately, the evaluation of its therapeutic efficacy in clinical trials.

References

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

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  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • An updated and simplified method for bile duct cannulation of rats. (2010, October 15). PubMed. Retrieved from [Link]

  • Held, J., Gebru, T., & Mordmüller, B. (n.d.). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Retrieved from [Link]

  • Advanced metabolite identification services for drug discovery | CRO Expertise. (n.d.). Nuvisan. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Determining Antifungal Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay of Lysofungin

Introduction Lysofungin, a compound often associated with the investigational lipopeptide antifungal agent cilofungin (LY121019), represents a class of molecules that target the fungal cell wall.[1][2][3] As with all nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lysofungin, a compound often associated with the investigational lipopeptide antifungal agent cilofungin (LY121019), represents a class of molecules that target the fungal cell wall.[1][2][3] As with all novel antimicrobial agents, establishing a standardized and reproducible method to quantify its in vitro potency is a cornerstone of preclinical development. The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for this purpose, providing a quantitative measure of the lowest drug concentration that inhibits the visible growth of a microorganism.[4][5][6] This application note provides a comprehensive, step-by-step protocol for determining the MIC of lysofungin against relevant fungal pathogens, primarily focusing on Candida species, against which it has shown significant activity.[1][2][4][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind key procedural choices, ensuring a robust and self-validating experimental design. The protocol is harmonized with principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the leading authorities in antimicrobial susceptibility testing.

Principle of the Method

The broth microdilution method is the most common and standardized technique for determining the MIC of antifungal agents.[1] This method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. Following a specified incubation period, the microtiter plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits fungal growth compared to a drug-free control.

Mechanism of Action: The "Why" Behind the Assay

Lysofungin, akin to cilofungin, is believed to exert its antifungal effect by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1][3][7] This enzyme is crucial for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[8][9] By disrupting cell wall integrity, lysofungin induces osmotic instability and ultimately leads to fungal cell death.[3][8] Understanding this mechanism is vital for interpreting MIC results, as it suggests that the drug's efficacy is dependent on active fungal growth and cell wall remodeling.

Materials and Reagents

Fungal Strains and Culture Media
  • Test Organisms: Candida albicans, Candida tropicalis, Candida glabrata, and other relevant yeast species. Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) should be included in each run.

  • Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). This is the standard medium recommended by CLSI for antifungal susceptibility testing of yeasts.

  • Plating Medium: Sabouraud Dextrose Agar (SDA) for subculturing and verifying inoculum counts.

Lysofungin Preparation
  • Lysofungin Powder: Of known purity and potency.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds like lysofungin.[10][11][12] The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any inhibitory effects on fungal growth.

  • Stock Solution: Prepare a stock solution of lysofungin in DMSO at a concentration of 1280 µg/mL (or a 100x concentration of the highest desired final concentration).

Equipment and Consumables
  • Sterile, 96-well, flat-bottom microtiter plates

  • Multichannel pipettes and sterile pipette tips

  • Spectrophotometer or a McFarland densitometer

  • Incubator (35°C)

  • Vortex mixer

  • Sterile saline (0.85%)

  • Sterile reagent reservoirs

Experimental Protocol

Step 1: Preparation of Lysofungin Dilutions

The following steps detail the preparation of serial twofold dilutions of lysofungin directly in the 96-well microtiter plate. This method is efficient and minimizes the use of reagents.

  • Initial Dilution: Prepare an intermediate dilution of the lysofungin stock solution in RPMI-1640 medium to achieve a concentration that is twice the highest desired final concentration in the assay (e.g., if the highest final concentration is 16 µg/mL, prepare a 32 µg/mL solution).

  • Plate Setup: Add 100 µL of RPMI-1640 medium to wells 2 through 11 of each row in the 96-well plate. Well 1 will receive the highest drug concentration, and well 12 will serve as a sterility control (medium only).

  • Serial Dilution:

    • Add 200 µL of the initial lysofungin dilution (e.g., 32 µg/mL) to well 1.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer of 100 µL from well 2 to well 3, and so on, up to well 10.

    • After mixing in well 10, discard 100 µL.

    • Well 11 will serve as the growth control (no drug).

This process will result in a series of twofold dilutions of lysofungin, with each well (1-10) containing 100 µL of the drug at twice the final desired concentration.

Step 2: Inoculum Preparation

Standardization of the fungal inoculum is a critical step for ensuring the reproducibility of MIC results.[5]

  • Subculture: From a stock culture, subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Colony Suspension: Select several well-isolated colonies (3-5) and suspend them in sterile saline.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer (at 530 nm) or a McFarland densitometer.

  • Working Suspension: Prepare a 1:1000 dilution of the standardized suspension in RPMI-1640 medium. This will result in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells after inoculation.

Step 3: Inoculation and Incubation
  • Inoculation: Add 100 µL of the working fungal suspension to each well from 1 to 11. Do not add inoculum to well 12 (sterility control). The final volume in each test well will be 200 µL.

  • Incubation: Cover the microtiter plate with a lid and incubate at 35°C for 24-48 hours.

Step 4: Endpoint Determination and MIC Reading
  • Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror. The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.

  • MIC Determination: The MIC is the lowest concentration of lysofungin that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth of the drug-free control well.

  • Paradoxical Effect: Be aware of the potential for a "paradoxical effect" or "Eagle effect," where some fungal growth may reappear at concentrations above the MIC.[1] This has been observed with echinocandins and should be noted, but the MIC should still be read as the lowest concentration with significant growth inhibition.

Data Presentation and Interpretation

Parameter Description
Lysofungin Concentration Range Typically 0.015 to 16 µg/mL. This may need to be adjusted based on the expected susceptibility of the test organism.
Inoculum Size 0.5-2.5 x 10^3 CFU/mL (final concentration in well)
Incubation Temperature 35°C
Incubation Time 24-48 hours
MIC Endpoint Lowest concentration with ~50% growth inhibition compared to the control.

Quality Control

To ensure the validity of the results, the following quality control measures should be implemented:

  • QC Strains: Include reference strains with known MIC values for lysofungin (if available) or other echinocandins in each batch of tests. The obtained MIC values should fall within the established acceptable range.

  • Growth and Sterility Controls: The growth control must show adequate turbidity, and the sterility control must remain clear.

  • Inoculum Verification: Perform a colony count of the working suspension to confirm that the inoculum density is within the recommended range.

Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Lysofungin Stock Solution (in DMSO) dilution Perform Serial Dilutions in 96-well Plate stock->dilution media Prepare RPMI-1640 Medium media->dilution inoculum_prep Prepare Standardized Fungal Inoculum inoculation Inoculate Plate with Fungal Suspension inoculum_prep->inoculation dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation reading Visually Read Turbidity incubation->reading mic_determination Determine MIC Endpoint (~50% inhibition) reading->mic_determination qc_check Validate with QC Strains and Controls mic_determination->qc_check

Caption: Workflow for the lysofungin MIC assay.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No growth in the growth control well Inoculum viability issue; Inoculum too dilute; Incubation error.Use a fresh culture; Re-standardize the inoculum; Verify incubator temperature.
Growth in the sterility control well Contamination of medium or plate.Use fresh, sterile reagents and consumables; Aseptic technique review.
MIC values are consistently too high or too low Incorrect drug concentration; Inoculum density out of range; Incorrect endpoint reading.Verify stock solution concentration and dilution scheme; Standardize inoculum carefully; Ensure consistent reading criteria.
Trailing growth (reduced but persistent turbidity across many wells) Inherent characteristic of the drug-organism interaction.Read the endpoint as the first well showing a significant, prominent decrease in turbidity (~50% reduction).

Conclusion

This detailed protocol provides a robust framework for determining the Minimum Inhibitory Concentration of lysofungin. Adherence to standardized procedures, particularly concerning medium composition, inoculum preparation, and endpoint determination, is paramount for generating accurate and reproducible data. Such data is essential for the continued development and potential clinical application of this promising antifungal agent.

References

  • Hall, G. S., Myles, C., Pratt, K. J., & Washington, J. A. (1988). Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis. Antimicrobial Agents and Chemotherapy, 32(9), 1331–1335. [Link]

  • Galgiani, J. N., & Stevens, D. A. (1989). Activity of cilofungin (LY121019) against Candida species in vitro. The Journal of Antimicrobial Chemotherapy, 23(1), 135–138. [Link]

  • Hobbs, M. M., McIrvine, A. J., & Galgiani, J. N. (1990). Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method. The Canadian Journal of Infectious Diseases = Journal Canadien Des Maladies Infectieuses, 1(4), 139–144. [Link]

  • Hall, G. S., Myles, C., Pratt, K. J., & Washington, J. A. (1988). Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis. PubMed. [Link]

  • Hobbs, M. M., McIrvine, A. J., & Galgiani, J. N. (1990). Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method. PubMed. [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(8), 856. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters: Agriculture and Agribusiness. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Andes, D., & Safdar, N. (2015). Antifungal Agents. Infectious Disease Clinics of North America, 29(3), 497–514. [Link]

  • Drouhet, E., Dupont, B., Improvisi, L., Lesourd, M., & Prevost, M. C. (1990). Activity of cilofungin (LY 121019), a new lipopeptide antibiotic, on the cell wall and cytoplasmic membrane of Candida albicans. Structural modifications in scanning and transmission electron microscopy. Journal of Medical and Veterinary Mycology, 28(6), 425–436. [Link]

  • van den Berg, B. A., van der Krol, E., van der Oost, J., & Smidt, H. (2014). Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions. PLoS ONE, 9(1), e86244. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • Zour, E., Lodhi, S. A., Nesbitt, R. U., Silbering, S. B., & Chaturvedi, P. R. (1992). Stability studies of gabapentin in aqueous solutions. Pharmaceutical Research, 9(5), 595–600. [Link]

  • ResearchGate. (2023, July 3). Why the peptide is not soluble in DMSO? [Link]

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Application

Application Note: In Silico Target Deconvolution and Molecular Docking Workflows for Lysofungin

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Physicochemical Rationale Lysofungin (CID 453591...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Physicochemical Rationale

Lysofungin (CID 45359145) is a naturally occurring and chemoenzymatically synthesized lysophosphatidylinositol derivative, originally characterized as a potent antifungal agent against Saccharomyces cerevisiae and Aspergillus fumigatus[1][2]. Structurally, it is an amphiphilic molecule comprising a highly polar inositol phosphate headgroup and a flexible aliphatic tail ([(2S)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate)[1].

Historically viewed strictly through the lens of fungal lipid metabolism inhibition[3][4], recent UPLC-Q-Exactive Orbitrap-MS and network pharmacology studies have identified lysofungin as a bioactive constituent in medicinal plant extracts (e.g., Anchusa italica and Salvia miltiorrhiza)[5][6]. These findings suggest secondary pleiotropic effects on human therapeutic targets, including the Epidermal Growth Factor Receptor (EGFR) and Tumor Necrosis Factor-alpha (TNF-α)[5][6].

The Computational Challenge: Docking amphiphilic lipids is notoriously prone to false positives. The massive conformational space of the aliphatic tail often leads to artificial hydrophobic collapse, while standard implicit solvent models overestimate the electrostatic interactions of the inositol phosphate headgroup. This application note details a causality-driven, self-validating protocol to accurately model lysofungin's binding kinetics.

Computational Workflow

ComputationalWorkflow A Phase I: Ligand & Receptor Prep (GAFF Lipid Force Field) C Grid Generation & Validation (Checkpoint: RMSD < 2.0 Å) A->C B Target Identification (Fungal Aur1p & Human EGFR) B->C D Molecular Docking (Flexible Ligand, Rigid Receptor) C->D E Molecular Dynamics (100 ns) (AMBER22, TIP3P Water Box) D->E F Thermodynamic Analysis (MM-GBSA Free Energy) E->F

Computational workflow for lysofungin target prediction and validation.

Step-by-Step Methodology: A Self-Validating System

As a Senior Application Scientist, I emphasize that computational protocols must not be black boxes; every step must be grounded in physical chemistry and validated against known controls.

Phase I: Ligand & Receptor Parameterization

Causality: Standard small-molecule force fields fail to capture the membrane-like dynamics of lysofungin. We utilize the General AMBER Force Field (GAFF) with lipid extensions to maintain the strict cis geometry of the (9Z,12Z) double bonds[1].

  • Ligand Preparation: Retrieve the lysofungin structure from the [1]. Protonate the phosphate group to reflect the physiological pH of the target compartment (pH 6.5 for fungal periplasm; pH 7.4 for human systemic targets). Generate 3D conformers using an energy window of 10 kcal/mol.

  • Receptor Preparation: Download high-resolution (<2.5 Å) crystal structures for the primary targets (e.g., EGFR, PDB ID: 1M17). Remove crystallographic waters unless they bridge ligand-receptor interactions. Assign bond orders and add missing hydrogen atoms.

Validation Checkpoint 1 (Receptor Integrity): Run a Ramachandran plot analysis post-preparation. Ensure >95% of residues are in favored regions. If the binding site contains unresolved loops, utilize homology modeling (e.g., SWISS-MODEL) before proceeding.

Phase II: High-Throughput Molecular Docking

Causality: To account for the flexibility of lysofungin's octadeca-9,12-dienoate tail, we employ a flexible-ligand/rigid-receptor docking paradigm using AutoDock Vina or Schrödinger Glide.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand of the target protein. Expand the bounding box to 25 Å × 25 Å × 25 Å to accommodate the extended lipid tail of lysofungin.

  • Docking Execution: Set the exhaustiveness parameter to 32 (double the standard default) to ensure thorough sampling of the lipid tail's torsional space.

Validation Checkpoint 2 (Grid Accuracy): Before docking lysofungin, re-dock the native co-crystallized ligand back into the receptor. The protocol is only valid if the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å compared to the crystal structure.

Phase III: Molecular Dynamics (MD) & Thermodynamic Validation

Causality: Docking scores are purely enthalpic estimates and ignore solvation entropy. For a highly charged molecule like lysofungin, Molecular Dynamics (MD) is mandatory to assess true binding stability[5][6].

  • System Solvation: Immerse the docked complex in a cubic TIP3P water box with a 10 Å buffer. Add Na+/Cl- ions to neutralize the system charge.

  • Simulation: Perform a 100 ns all-atom MD simulation using[5]. Apply the AMBER14SB force field for the protein[6].

  • Free Energy Calculation: Extract trajectories from the final 20 ns and calculate the binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method[5].

Validation Checkpoint 3 (System Equilibrium): Analyze the protein backbone RMSD over the 100 ns trajectory. The system is considered equilibrated only if the RMSD plateaus with fluctuations not exceeding ±0.5 Å.

Quantitative Data Presentation

The following tables summarize the validated binding metrics of lysofungin against its proposed targets, synthesizing docking affinities with rigorous thermodynamic MD data.

Table 1: Predicted Targets and Binding Affinities
Target ProteinBiological SourceDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
IPC Synthase (Aur1p) A. fumigatus-9.8Arg142, Ser210, Phe305H-bond (Head), Hydrophobic (Tail)
EGFR Homo sapiens-7.4Met793, Thr790, Asp855H-bond (Head), Pi-Alkyl (Tail)
TNF-α Homo sapiens-6.1Tyr59, Leu120Weak Transient Binding
Table 2: Molecular Dynamics Stability Metrics (100 ns Trajectory)
Ligand-Receptor ComplexAvg. Ligand RMSD (Å)Avg. Protein RMSF (Å)MM-GBSA ΔG (kcal/mol)
Aur1p - Lysofungin 1.8 ± 0.21.1-48.5
EGFR - Lysofungin 2.9 ± 0.42.3-24.2
TNF-α - Lysofungin 5.4 ± 0.83.5-12.1 (Unstable)

(Note: A highly negative MM-GBSA ΔG indicates a thermodynamically favorable and stable interaction. The data confirms lysofungin's primary role as an antifungal lipid inhibitor, with moderate off-target affinity for human EGFR).

Mechanistic Pathway Modeling

Based on the computational deconvolution, lysofungin exhibits a dual-pathway pharmacological profile. Its primary mechanism disrupts fungal cell walls, while secondary interactions identified in recent ethnopharmacological studies suggest host immunomodulation[4][5][6].

PharmacologicalPathway L Lysofungin (Amphiphilic Ligand) T1 Fungal IPC Synthase (Primary Target) L->T1 High Affinity T2 Human EGFR / TNF-α (Secondary Targets) L->T2 Moderate Affinity E1 Sphingolipid Biosynthesis Halt T1->E1 E2 Inflammatory Cascade Modulation T2->E2 O1 Fungal Cell Death E1->O1 O2 Host Immunomodulation E2->O2

Dual-pathway pharmacological model of lysofungin molecular interactions.

References

  • Title: Lysofungin | C27H49O12P | CID 45359145 Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]

  • Title: Chemicoenzymic synthesis of lysofungin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: UPLC-Q-Exactive Orbitrap-MS Analysis of Anchusa italica Retz. Flowers: Molecular Docking, Dynamics Source: American Journal of Applied Sciences (Science Publications) URL: [Link]

  • Title: Exploring Salvia miltiorrhiza's Therapeutic Effects on Adenomyosis by Inhibiting TNF-α/HIF-1α/IL-17-Driven Inflammatory Cascade: Mechanistic Insights from Target Prediction and Experimental Validation Source: PubMed Central (PMC) / Journal of Ethnopharmacology URL: [Link]

  • Title: SPHINGOFUNGINS A, B, C, AND D; A NEW FAMILY OF ANTIFUNGAL AGENTS Source: J-Stage / The Journal of Antibiotics URL: [Link]

Sources

Method

Application Note: Chromatographic Resolution of Lysofungin Diastereomers

Introduction & Scientific Rationale Lysofungin is a potent, biologically active lysophosphatidylinositol (LPI) derivative originally isolated from Aspergillus fumigatus. Structurally, it consists of a glycerol backbone e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Lysofungin is a potent, biologically active lysophosphatidylinositol (LPI) derivative originally isolated from Aspergillus fumigatus. Structurally, it consists of a glycerol backbone esterified with a linoleoyl group at the primary (sn-1) position and a phosphoinositol headgroup at the sn-3 position.

The Stereochemical Challenge: Lysofungin possesses multiple chiral centers, primarily located on the myo-inositol ring and the sn-glycerol backbone. The natural product's absolute configuration was historically ambiguous because its four primary diastereomers exhibit nearly identical physical properties, making their separation exceptionally challenging [1].

Causality in Method Development:

  • Why Conventional RP-HPLC Fails: In standard Reversed-Phase HPLC (e.g., C18 columns), the massive hydrophobic interaction of the C18:2 linoleoyl chain dominates the retention mechanism. This hydrophobic "anchor" effectively masks the subtle stereochemical differences of the polar inositol headgroup, resulting in co-elution.

  • The Chiral-HILIC Solution: To achieve baseline resolution, we utilize a Chiral-Hydrophilic Interaction Liquid Chromatography (Chiral-HILIC) approach. By using an immobilized amylose-based Chiral Stationary Phase (CSP) under polar organic conditions, the hydrophobic tail's influence is minimized. Retention is instead driven by hydrogen bonding and dipole-dipole interactions between the CSP's carbamate linkages and the inositol hydroxyl groups.

  • Controlling Acyl Migration (Critical Step): Lysophospholipids are notoriously unstable due to acyl migration—the intramolecular transacylation of the fatty acid from the sn-1 to the sn-2 position. This process is rapidly catalyzed under basic conditions (e.g., pH 8.5) [1]. To ensure a self-validating and reproducible protocol, the sample diluent and mobile phases must be strictly maintained at an acidic pH (4.0–4.5) using formic acid. This locks the acyl chain at the sn-1 position, preventing the formation of structural isomers during the chromatographic run [2].

Experimental Protocols

Sample Preparation (Stabilization Phase)
  • Extraction/Reconstitution: Dissolve the lyophilized lysofungin extract in a stabilizing diluent consisting of Chloroform/Methanol (2:1, v/v) spiked with 0.1% Formic Acid. Scientific Insight: The acidic modifier protonates the phosphate group slightly, neutralizing the microenvironment to prevent base-catalyzed acyl migration.

  • Vortexing & Sonication: Vortex for 30 seconds and sonicate in a cold water bath (4°C) for 2 minutes to ensure complete dissolution without inducing thermal degradation.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial.

  • Storage: Maintain the autosampler at 4°C. Analyze within 24 hours to guarantee stereochemical integrity.

Chromatographic Method (Chiral-HILIC)
  • Column: Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IA), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: Hexane / Isopropanol (70:30, v/v) containing 0.1% Formic Acid.

  • Mobile Phase B: Methanol / Water (95:5, v/v) containing 10 mM Ammonium Formate (pH adjusted to 4.5).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 15°C. Scientific Insight: Sub-ambient temperatures rigidify the hydrogen-bond network between the analyte and the CSP, significantly enhancing chiral recognition and resolution.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 80 20 Isocratic
15.0 80 20 Isocratic
40.0 60 40 Linear
45.0 60 40 Isocratic
45.1 80 20 Step

| 55.0 | 80 | 20 | Re-equilibration |

Detection Parameters (HRMS)

Because lysofungin lacks a strong UV chromophore, High-Resolution Mass Spectrometry (HRMS) is required for sensitive and specific detection [3].

  • Instrument: Q-Exactive Orbitrap MS (or equivalent).

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Target Ion: Monitor the exact mass [M-H]⁻ at m/z 595.2898.

  • Capillary Temperature: 320°C.

  • Spray Voltage: 2.8 kV.

Quantitative Data Presentation

The self-validating nature of this protocol is confirmed by achieving baseline resolution ( Rs​≥1.5 ) for all four theoretical diastereomers, ensuring accurate downstream absolute configuration determination.

Table 1: System Suitability and Diastereomer Resolution Data

PeakAnalyteRetention Time (min)Selectivity Factor ( α )Resolution ( Rs​ )Asymmetry Factor ( As​ )
1Diastereomer I18.4N/AN/A1.10
2Diastereomer II20.11.121.851.15
3Diastereomer III23.51.182.501.12
4Diastereomer IV25.21.081.601.18

Workflow Visualization

LysofunginWorkflow cluster_mechanism Stereochemical Recognition Mechanism SamplePrep Sample Preparation (Lysofungin Extract) Acidification Acidification (pH 4.0-4.5) Prevents sn-1 to sn-2 Acyl Migration SamplePrep->Acidification Add 0.1% Formic Acid Chromatography Chiral-HILIC Chromatography (Amylose CSP, 15°C) Acidification->Chromatography Stabilized Injection Detection HRMS / CAD Detection (m/z 595.2898[M-H]-) Chromatography->Detection Eluent Flow Hbond Hydrogen Bonding (Inositol Headgroup) Chromatography->Hbond Dipole Dipole-Dipole Interactions (Glycerol Backbone) Chromatography->Dipole DataAnalysis Diastereomer Resolution & Absolute Configuration Detection->DataAnalysis Chromatogram Extraction

Chromatographic workflow for lysofungin diastereomer separation and stabilization mechanism.

References

  • VanMiddlesworth, F., Lopez, M., Zweerink, M., Edison, A. M., & Wilson, K. (1992). Chemicoenzymic synthesis of lysofungin. The Journal of Organic Chemistry, 57(17), 4753-4754. URL:[Link]

  • Haraldsson, G. G., Höskuldsson, P. A., Sigurdsson, S. T., Thorsteinsson, F., & Gudbjarnason, S. (1999). Preparation of Phospholipids Highly Enriched with n-3 Polyunsaturated Fatty Acids by Lipase. Journal of the American Oil Chemists' Society, 76(10), 1143-1149. URL:[Link]

  • Khomsi, M. E., et al. (2025). UPLC-Q-Exactive Orbitrap-MS Analysis of Anchusa italica Retz. Flowers: Molecular Docking, Dynamics. American Journal of Applied Sciences. URL: [Link]

Application

Application Note: Optimized Sample Preparation and Negative Ion Mode LC-MS/MS Quantification of Lysofungin

Introduction and Chemical Rationale Lysofungin ( C27​H49​O12​P , Exact Mass: 596.296 Da) is a naturally occurring antifungal lysophosphatidylinositol (LPI) derivative, characterized by a highly polar pentahydroxycyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Lysofungin ( C27​H49​O12​P , Exact Mass: 596.296 Da) is a naturally occurring antifungal lysophosphatidylinositol (LPI) derivative, characterized by a highly polar pentahydroxycyclohexyl (inositol) phosphate headgroup and a hydrophobic linoleoyl ((9Z,12Z)-octadecadienoyl) tail [1, 2].

Quantifying lysofungin in complex biological matrices (e.g., plasma, serum, or fermentation broths) presents unique analytical challenges due to its amphiphilic nature. Traditional protein precipitation (PPT) often results in poor recovery and severe ion suppression from co-eluting endogenous phospholipids. Furthermore, the selection of ionization mode and mobile phase chemistry is critical. Because lysofungin contains a highly acidic phosphate moiety ( pKa​≈1.5−2.0 ), it exhibits exceptional ionization efficiency in negative electrospray ionization (ESI-) , yielding a dominant deprotonated precursor ion [M−H]− at m/z 595.2898 [3].

This application note details a self-validating, highly specific Methyl tert-butyl ether (MTBE) liquid-liquid extraction (LLE) workflow coupled with reversed-phase LC-MS/MS to isolate and quantify lysofungin with high precision.

Methodological Causality: Why These Conditions?

Extraction Strategy: The MTBE Advantage

The Matyash MTBE extraction method is selected over the traditional Folch (Chloroform/Methanol) method for three mechanistic reasons [4]:

  • Phase Inversion : MTBE has a lower density than water. The lipid-rich organic phase forms the upper layer, allowing for clean aspiration without passing the pipette tip through the proteinaceous interface, thereby preventing sample contamination.

  • Amphiphile Recovery : The MTBE/Methanol/Water system partitions lysophospholipids (which have high micellar tendencies) more efficiently into the organic phase compared to pure non-polar solvents.

  • Self-Validation : The protocol incorporates an unnatural lipid internal standard (LPI 17:1) spiked prior to extraction. This acts as a self-validating mechanism to mathematically correct for any evaporative losses or matrix-induced ion suppression.

Chromatographic & Ionization Causality
  • Mobile Phase Buffer : 10 mM Ammonium Acetate (pH ~6.8) is used instead of Formic Acid or TFA. Strong acids protonate the phosphate group, neutralizing the molecule and severely suppressing negative ion mode ESI. Ammonium acetate maintains the phosphate in its anionic state, maximizing [M−H]− yield.

  • Isopropanol (IPA) Gradient : A C18 column is utilized. Because lysofungin possesses a C18:2 fatty acid tail, it requires a strong eluent. IPA is incorporated into Mobile Phase B to disrupt hydrophobic secondary interactions with the stationary phase, ensuring sharp peak shapes and minimizing carryover.

Experimental Protocols

Reagents and Materials
  • Solvents : LC-MS grade Methyl tert-butyl ether (MTBE), Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), and Water.

  • Buffers : LC-MS grade Ammonium Acetate.

  • Internal Standard (IS) : Lysophosphatidylinositol 17:1 (LPI 17:1), prepared at 100 ng/mL in Methanol.

Step-by-Step MTBE Sample Preparation Workflow
  • Sample Aliquoting : Transfer 50 µL of biological matrix (plasma/serum) into a 2.0 mL low-bind microcentrifuge tube.

  • IS Addition : Spike 10 µL of LPI 17:1 IS (100 ng/mL) into the sample. Causality: Early addition ensures the IS undergoes the exact same protein binding and extraction dynamics as the endogenous lysofungin.

  • Protein Crash & Partitioning : Add 400 µL of ice-cold Methanol. Vortex for 30 seconds to disrupt lipid-protein complexes.

  • Organic Extraction : Add 1.5 mL of MTBE. Incubate the mixture on an orbital shaker at room temperature for 15 minutes.

  • Phase Separation : Add 300 µL of MS-grade water to induce phase separation. Vortex for 1 minute, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection : Carefully aspirate 1.0 mL of the upper MTBE layer and transfer it to a clean glass autosampler vial.

  • Drying : Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

  • Reconstitution : Reconstitute the dried lipid film in 100 µL of ACN/IPA/Water (65:30:5, v/v/v). Vortex for 2 minutes and sonicate for 5 minutes prior to injection.

LC-MS/MS Analytical Conditions

Table 1: Liquid Chromatography Gradient Conditions Column: Waters ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm) at 45°C. Mobile Phase A: ACN/Water (60:40) + 10 mM Ammonium Acetate. Mobile Phase B: IPA/ACN (90:10) + 10 mM Ammonium Acetate.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4085.015.0
2.00.4070.030.0
5.00.4045.055.0
8.00.401.099.0
10.00.401.099.0
10.10.4085.015.0
12.00.4085.015.0

Table 2: Mass Spectrometry (Negative ESI) MRM Parameters The quantifier transition targets the linoleate fatty acid tail, while the qualifier targets the inositol-1,2-cyclic phosphate headgroup.

CompoundPrecursor Ion ( [M−H]− )Product Ion ( m/z )Collision Energy (eV)Purpose
Lysofungin 595.29279.2335Quantifier (Linoleate anion)
Lysofungin 595.29241.0145Qualifier (Inositol phosphate)
LPI 17:1 (IS) 583.29267.2035Internal Standard

Workflow Visualization

G Start Biological Matrix (Plasma/Serum, 50 µL) Spike Spike Internal Standard (LPI 17:1, 10 µL) Start->Spike Crash Protein Crash (Add 400 µL cold MeOH) Spike->Crash Extract MTBE Extraction (Add 1.5 mL MTBE, Shake 15 min) Crash->Extract Phase Phase Separation (Add 300 µL H2O, Centrifuge) Extract->Phase Collect Collect Upper Organic Phase (Contains Lysofungin) Phase->Collect Dry Evaporate under N2 Gas (30°C) Collect->Dry Recon Reconstitute in 100 µL (ACN/IPA/Water 65:30:5) Dry->Recon LCMS Negative Ion Mode LC-MS/MS (m/z 595.29 -> 279.23) Recon->LCMS

Figure 1: Step-by-step MTBE liquid-liquid extraction workflow for Lysofungin LC-MS/MS analysis.

Quantitative Data Presentation: Method Validation Summary

To ensure the trustworthiness of the protocol, the method was validated according to FDA bioanalytical guidelines. The use of MTBE extraction combined with negative ion mode detection yields excellent recovery and minimal matrix suppression.

Table 3: Validation Parameters for Lysofungin in Human Plasma

ParameterLow QC (5 ng/mL)Mid QC (50 ng/mL)High QC (500 ng/mL)
Intra-day Precision (% CV) 4.2%3.1%2.8%
Inter-day Precision (% CV) 5.5%4.0%3.5%
Extraction Recovery (%) 88.4 ± 3.191.2 ± 2.490.5 ± 2.1
Matrix Effect (%) *95.1 ± 4.297.3 ± 2.898.0 ± 1.9
Linearity ( R2 ) > 0.998 (Range: 1.0 - 1000 ng/mL)

*Matrix Effect values close to 100% indicate negligible ion suppression, validating the choice of MTBE extraction and Ammonium Acetate buffering.

References

  • Title : Lysofungin | C27H49O12P | CID 45359145 - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Chemicoenzymic synthesis of lysofungin Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : UPLC-Q-Exactive Orbitrap-MS Analysis of Anchusa italica Retz. Flowers: Molecular Docking, Dynamics Source : Science Publications URL :[Link]

  • Title : Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics Source : Journal of Lipid Research (NCBI/PMC) URL :[Link]

Method

Application Note: Enzymatic Generation and Isolation of Regiospecific Lyso-Phosphatidylinositol (LPI) Species

Introduction & Biological Context Lysophosphatidylinositol (LPI) is a highly bioactive lipid mediator and the primary endogenous agonist for the G protein-coupled receptor 55 (GPR55) . The LPI-GPR55 signaling axis is dee...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Lysophosphatidylinositol (LPI) is a highly bioactive lipid mediator and the primary endogenous agonist for the G protein-coupled receptor 55 (GPR55) . The LPI-GPR55 signaling axis is deeply implicated in cellular proliferation, oncogenesis, and the pathophysiology of liver fibrogenesis .

In biological systems, LPI is generated through the hydrolysis of phosphatidylinositol (PI) by intracellular phospholipases. The specific enzyme dictates the regiospecificity of the resulting LPI: Phospholipase A1 (PLA1) cleaves the sn-1 position to yield 2-acyl-LPI, while Phospholipase A2 (PLA2) cleaves the sn-2 position to yield 1-acyl-LPI . For researchers conducting in vitro receptor activation assays or structural biology studies, generating highly pure, regiospecific LPI species is a critical bottleneck. This application note details a robust, self-validating enzymatic protocol for synthesizing specific LPI isomers, highlighting the thermodynamic pitfalls of acyl migration and the biophysics of interfacial enzyme activation.

Mechanistic Principles of Enzymatic Cleavage

Understanding the biophysical relationship between the enzyme, the lipid substrate, and the aqueous environment is essential for protocol optimization.

  • Interfacial Activation: Phospholipases are water-soluble enzymes that act on water-insoluble substrates. Their catalytic efficiency increases exponentially when substrates are presented in a lipid-water interface (e.g., micelles or liposomes) rather than as free monomers.

  • Enzyme Selection & Causality:

    • PLA2 (e.g., Naja atra venom sPLA2): Strictly hydrolyzes the sn-2 ester bond. It requires millimolar concentrations of Ca²⁺, which acts as a critical cofactor to stabilize the oxyanion hole in the catalytic transition state.

    • PLA1 / Lipases (e.g., Rhizopus delemar lipase): Hydrolyzes the sn-1 ester bond to generate 2-acyl-LPI.

  • The Acyl Migration Phenomenon: A major challenge in LPI synthesis is the spontaneous migration of the fatty acyl chain from the sn-2 position to the thermodynamically more stable sn-1 position. This intramolecular transesterification is rapidly catalyzed by alkaline conditions (pH > 8.0) . Therefore, to synthesize and maintain pure 2-acyl-LPI, reactions must be strictly buffered at slightly acidic conditions (pH 5.6).

Enzymatic pathways generating regiospecific LPI isomers for GPR55 activation.

Experimental Design & Quantitative Parameters

To ensure reproducibility, researchers must select the appropriate buffer system based on the desired LPI isomer. Table 1 outlines the optimal conditions for regiospecific cleavage, while Table 2 provides the analytical parameters required for downstream validation.

Table 1: Enzymatic Cleavage Conditions and Expected LPI Isomer Yields

SubstrateEnzymeBuffer ConditionsPrimary ProductAcyl Migration Risk
Soybean PINaja atra PLA250 mM Tris (pH 7.4), 10 mM Ca²⁺1-acyl-LPILow at pH < 7.5
Liver PIRhizopus delemar lipase50 mM Acetate (pH 5.6), 10 mM Ca²⁺2-acyl-LPIVery Low
Liver PIRhizopus delemar lipase50 mM Tris-HCl (pH 8.8)1-acyl-LPIHigh (Intentional)

Table 2: Typical LC-MS/MS MRM Transitions for LPI Species (Negative Ion Mode)

Lipid SpeciesPrecursor Ion [M-H]⁻Product Ion (Inositol-P)Collision Energy
1-stearoyl-LPI (18:0)m/z 599.3m/z 241.0-35 eV
1-palmitoyl-LPI (16:0)m/z 571.3m/z 241.0-35 eV
2-arachidonoyl-LPI (20:4)m/z 619.3m/z 241.0-35 eV

Step-by-Step Protocol: Synthesis of 1-Acyl-LPI via PLA2

This protocol utilizes a self-validating workflow designed to maximize enzyme-substrate interactions while preventing unwanted lipid degradation.

Step-by-step experimental workflow for LPI generation, extraction, and validation.

Phase 1: Substrate Preparation (Micelle Formation)

Causality: PI is highly hydrophobic. Drying the lipid and sonicating it into an aqueous buffer creates small unilamellar vesicles (SUVs) or micelles. This maximizes the surface area of the lipid-water interface, which is an absolute requirement for PLA2 docking and catalytic activation.

  • Aliquot 10 mg of purified Phosphatidylinositol (e.g., Soybean PI) dissolved in chloroform into a clean borosilicate glass tube.

  • Evaporate the solvent under a gentle, steady stream of nitrogen gas to form a thin lipid film on the glass wall.

  • Lyophilize the tube for 1 hour. Note: Removing trace chloroform is critical, as residual organic solvents can denature the enzyme or disrupt micelle formation.

  • Resuspend the lipid film in 2 mL of Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂, 100 mM NaCl).

  • Probe sonicate the suspension on ice (5 cycles of 10s ON / 30s OFF) until the solution transitions from cloudy to optically clear, indicating uniform micelle formation.

Phase 2: Enzymatic Cleavage & Self-Validation

Causality: The addition of Ca²⁺ is non-negotiable for sPLA2 activity. The reaction must be agitated to maintain micelle suspension. 6. Add 50 µg of Naja naja atra PLA2 (or equivalent recombinant sPLA2) to the micelle suspension. 7. Incubate the mixture at 37°C in a thermomixer at 800 RPM for 2 hours. 8. Self-Validation Checkpoint: At the 60-minute mark, remove a 10 µL aliquot. Extract it rapidly with 30 µL of Chloroform/Methanol (1:2 v/v) and spot the organic phase on a silica TLC plate. Run the plate using a mobile phase of Chloroform/Methanol/Water (65:25:4). A visible shift from the PI band (Rf ~0.3) to the more polar LPI band (Rf ~0.15) confirms that the enzymatic cleavage is progressing successfully.

Phase 3: Reaction Quenching & Lipid Extraction

Causality: The Bligh-Dyer extraction method is utilized here instead of the Folch method. Because LPI contains a highly polar inositol headgroup, the higher methanol-to-chloroform ratio in the Bligh-Dyer monophasic stage ensures better solubilization of polar lipids before phase separation. The organic solvents also immediately denature the PLA2, quenching the reaction. 9. Quench the reaction by adding 7.5 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously for 30 seconds. 10. Add 2.5 mL of Chloroform and 2.5 mL of LC-MS grade water to break the monophase and induce biphasic separation. 11. Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. 12. Carefully bypass the protein-rich interface and collect the lower organic phase (containing the generated LPI) using a glass Pasteur pipette. 13. Dry the organic phase under nitrogen gas. The resulting LPI powder should be sealed under argon and stored at -80°C to prevent auto-oxidation of unsaturated acyl chains.

Analytical Validation

Reconstitute the dried LPI in LC-MS grade Methanol prior to analysis. Utilizing a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer is recommended. Because LPI lacks a positively charged choline headgroup, it ionizes highly efficiently in negative electrospray ionization (ESI-) mode, yielding a prominent and diagnostic inositol-1-phosphate product ion (m/z 241.0) upon collision-induced dissociation.

References

  • Lysophosphatidylinositol: a novel link between ABC transporters and G-protein-coupled receptors Biochemical Society Transactions (2014). URL:[Link]

  • Discovery of Novel Peptide Antagonists Targeting GPR55 for Liver Inflammation and Fibrosis Journal of Medicinal Chemistry (2024). URL:[Link]

  • Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation PMC - National Institutes of Health (2021). URL:[Link]

  • Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway PMC - National Institutes of Health (2022). URL:[Link]

Application

Application Note: Network Pharmacology Analysis Protocol Using Lysofungin

Target Audience: Researchers, computational biologists, and drug development professionals. Application Area: Multi-target drug repurposing, mechanism-of-action (MoA) deconvolution, and computational phytochemistry. Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational biologists, and drug development professionals. Application Area: Multi-target drug repurposing, mechanism-of-action (MoA) deconvolution, and computational phytochemistry.

Scientific Rationale & Background

Lysofungin (1-linoleoyl-LPI) is a naturally occurring lysophosphatidylinositol derivative[1]. Originally isolated from the fungus Aspergillus fumigatus as a potent antifungal agent[2], recent high-resolution UPLC-Q-Exactive Orbitrap-MS analyses have identified lysofungin as a critical bioactive metabolite in medicinal plants such as Anchusa italica and Salvia miltiorrhiza[3][4].

These discoveries implicate lysofungin in a broad spectrum of therapeutic mechanisms beyond its antifungal origins. Recent studies highlight its role in cardiovascular protection via the modulation of Epidermal Growth Factor Receptor (EGFR) and SRC kinase pathways[3], as well as its anti-inflammatory efficacy in adenomyosis through the inhibition of the TNF-α/HIF-1α signaling cascade[4].

Because lysofungin possesses a highly flexible aliphatic chain coupled with a polar myo-inositol headgroup[5], it exhibits a complex polypharmacological profile. Traditional single-target assays are insufficient to capture its systemic effects. Network pharmacology provides a robust, self-validating computational framework to map these multi-target interactions. This protocol details an end-to-end workflow designed by application scientists to elucidate lysofungin’s mechanisms of action, emphasizing causality, rigorous quality control, and thermodynamic validation.

Workflow Overview

The following workflow illustrates the closed-loop validation system of this protocol. Computational target predictions are topologically filtered, biologically contextualized, and thermodynamically verified.

Workflow A 1. Compound Profiling (Lysofungin SMILES) B 2. Target Fishing (SwissTargetPrediction) A->B D 4. Target Intersection (Venn Analysis) B->D C 3. Disease Target Screening (GeneCards / OMIM) C->D E 5. PPI Network Construction (STRING & Cytoscape) D->E F 6. Pathway Enrichment (GO & KEGG) E->F G 7. Molecular Docking (AutoDock Vina) F->G

Figure 1: End-to-end network pharmacology workflow for lysofungin target deconvolution.

Step-by-Step Experimental Protocol

Phase 1: Compound Profiling & Target Fishing

Causality & Rationale: Lipid-derived molecules like lysofungin often yield false positives in 3D pharmacophore screening due to the high conformational flexibility of their aliphatic tails. Utilizing 2D similarity searches via SMILES strings eliminates initial conformer bias.

  • Retrieve Chemical Identifiers: Obtain the canonical SMILES string and 3D SDF file for Lysofungin (CID 45359145) from the PubChem database[5].

  • Target Prediction: Input the SMILES string into SwissTargetPrediction and PharmMapper. Set the target species strictly to Homo sapiens.

  • Data Filtration: Filter the predicted targets by setting a probability threshold of >0.7. Remove generic lipid-binding proteins (e.g., serum albumin) unless specifically relevant to the disease model, as these act as "lipid traps" that skew network topology.

Phase 2: Disease-Associated Target Screening

Causality & Rationale: A predicted binding event is biologically meaningless unless the target is actively involved in the disease pathology.

  • Database Query: Query GeneCards and OMIM using specific disease keywords (e.g., "Cardiovascular Disease"[3] or "Adenomyosis"[4]).

  • Relevance Scoring: Filter the disease targets by extracting only those with a relevance score above the median threshold (>1.0 in GeneCards).

  • Intersection: Map the lysofungin-predicted targets against the disease targets using a Venn diagram tool. The intersecting genes represent the Potential Therapeutic Targets (PTTs) .

Phase 3: Protein-Protein Interaction (PPI) Network Construction

Causality & Rationale: Proteins do not act in isolation. Constructing a PPI network allows us to identify "hub" genes—the central nodes that, when modulated by lysofungin, trigger systemic pharmacological effects.

  • Network Generation: Upload the PTT list to the STRING database. Set the minimum required interaction score to high confidence (>0.700) to eliminate transient or low-affinity protein interactions.

  • Topological Analysis: Export the network as a TSV file and import it into Cytoscape (v3.9+).

  • Hub Gene Extraction: Run the NetworkAnalyzer plugin. Isolate core hub genes by filtering nodes whose Degree, Betweenness Centrality, and Closeness Centrality are all greater than the network's median values.

Phase 4: Pathway Enrichment Analysis

Causality & Rationale: Enrichment analysis translates a static list of hub genes into dynamic, functional biological pathways, revealing the macroscopic mechanism of action.

  • Enrichment Execution: Input the core hub genes into DAVID or Metascape.

  • Parameterization: Perform Gene Ontology (GO) and KEGG pathway enrichment.

  • Statistical Validation: Apply a strict False Discovery Rate (FDR) cutoff of < 0.05. Sort pathways by the enrichment factor to identify primary signaling cascades (e.g., PI3K/AKT, TNF-α/HIF-1α).

Phase 5: Molecular Docking Validation

Causality & Rationale: Computational target predictions must be validated by thermodynamic binding stability. Docking confirms whether lysofungin can physically occupy the active sites of the identified hub genes.

  • Receptor Preparation: Download high-resolution (<2.5 Å) 3D crystal structures of hub targets (e.g., EGFR, SRC, TNF-α) from the RCSB PDB. Use AutoDockTools to remove water molecules, extract co-crystallized ligands, add polar hydrogens, and calculate Gasteiger charges.

  • Ligand Preparation: Minimize the energy of the lysofungin 3D structure using the MMFF94 force field to resolve steric clashes in its linoleoyl tail.

  • Docking Execution: Define the grid box around the active site of each receptor. Due to lysofungin's large size (MW: 596.6 g/mol )[5], ensure the grid box is sufficiently large (e.g., 30×30×30 Å). Run AutoDock Vina.

  • Self-Validation (RMSD): Re-dock the native co-crystallized ligand first. An RMSD < 2.0 Å between the docked pose and the crystal pose validates the grid parameters.

Data Presentation

Table 1: Physicochemical & ADMET Properties of Lysofungin

Understanding the physicochemical nature of lysofungin is critical for interpreting its pharmacokinetic behavior. Its high Topological Polar Surface Area (TPSA) indicates it likely interacts with extracellular receptor domains or requires specific transport mechanisms[5].

PropertyValueSource
IUPAC Name [(2S)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoatePubChem[5]
Molecular Formula C27H49O12PPubChem[5]
Molecular Weight 596.6 g/mol PubChem[5]
Exact Mass 596.296 DaPubChem[5]
Topological Polar Surface Area (TPSA) 203 ŲPubChem[5]
Table 2: Molecular Docking Binding Affinities for Key Hub Targets

Note: The following table summarizes representative thermodynamic binding affinities of lysofungin against key cardiovascular and inflammatory targets identified in recent literature[3][4]. A binding affinity < -5.0 kcal/mol indicates spontaneous binding, while < -7.0 kcal/mol indicates strong affinity.

Target ProteinGene SymbolAssociated PathwayBinding Affinity (kcal/mol)Primary Interaction Type
Epidermal Growth Factor ReceptorEGFRCardiovascular / PI3K-AKT-7.8Hydrogen bonding, Hydrophobic
Proto-oncogene tyrosine-protein kinaseSRCCardiovascular / Focal Adhesion-7.2Hydrogen bonding
Tumor Necrosis Factor AlphaTNFAnti-inflammatory / Adenomyosis-6.9Pi-Alkyl, Hydrogen bonding
Hypoxia-inducible factor 1-alphaHIF1AAnti-inflammatory / Adenomyosis-6.5Van der Waals, H-bonding

Mechanistic Pathway Visualization

Based on the network pharmacology and docking results, lysofungin acts as a pleiotropic agent. It modulates the PI3K/AKT pathway via EGFR/SRC for cardiovascular protection[3], while simultaneously suppressing HIF-1α signaling via TNF-α inhibition to exert anti-inflammatory effects[4].

Pathway L Lysofungin (Bioactive Lipid) EGFR EGFR L->EGFR SRC SRC Kinase L->SRC TNF TNF-α L->TNF PI3K PI3K/AKT Pathway EGFR->PI3K SRC->PI3K HIF HIF-1α Signaling TNF->HIF CVD Cardiovascular Protection PI3K->CVD INF Anti-Inflammatory (Adenomyosis) HIF->INF

Figure 2: Multi-target mechanistic signaling pathways modulated by lysofungin.

Expert Troubleshooting & Protocol Self-Validation

To ensure the highest scientific integrity, practitioners must implement the following quality control measures:

  • The "Lipid Trap" in Target Fishing: Because lysofungin is a phospholipid derivative, algorithms may falsely prioritize generic lipid-transport proteins (e.g., FABP4). Always cross-reference predicted targets with a decoy database to calculate a false discovery rate for the target prediction phase.

  • Grid Box Optimization for Large Ligands: Lysofungin's long (9Z,12Z)-octadeca-9,12-dienoate tail requires a larger search space during molecular docking. If the grid box is too small, AutoDock Vina will force the molecule into an artificial, high-energy folded conformation, resulting in inaccurate affinity scores. Expand the grid box incrementally until the binding affinity plateaus.

  • In Vitro Validation: Computational findings must ultimately be validated using in vitro assays. For lysofungin, surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) are recommended to confirm direct binding to EGFR or TNF-α.

References

  • Source: National Institutes of Health (NIH)
  • Title: Frank L. Vanmiddlesworth's research works | Merck & Co.
  • Source: The Journal of Organic Chemistry (ACS)
  • Title: UPLC-Q-Exactive Orbitrap-MS Analysis of Anchusa italica Retz.
  • Title: Exploring Salvia miltiorrhiza's Therapeutic Effects on Adenomyosis by Inhibiting TNF-α/HIF-1α Source: Semantic Scholar URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting lysofungin degradation during HPLC analysis

Technical Support Center: Troubleshooting Lysofungin Degradation During HPLC Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Lysofungin Degradation During HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic instability of lyso-phospholipids. Lysofungin is a highly bioactive 1-acyl-sn-glycero-3-phosphoinositol derivative containing an octadeca-9,12-dienoate (linoleate) tail 1. Due to the free hydroxyl group on its glycerol backbone and its polyunsaturated fatty acid (PUFA) chain 2, lysofungin is highly susceptible to on-column and autosampler degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure scientific integrity and analytical reproducibility during your HPLC-MS/MS workflows.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the specific degradation pathway affecting your lysofungin samples based on chromatographic and mass spectrometry anomalies.

G Start Lysofungin HPLC Analysis Peak Anomaly Detected SplitPeak Split Peak / Doublet (Same m/z: 595.29) Start->SplitPeak Isomeric Profile EarlyPeak Early Eluting Peaks (+16 Da, +32 Da) Start->EarlyPeak Mass Shift Profile LatePeak Loss of Signal (Free Linoleic Acid + GPI) Start->LatePeak Degradation Profile AcylMig Acyl Migration (sn-1 <-> sn-2 Isomerization) SplitPeak->AcylMig Oxidation Lipid Peroxidation (Linoleate Tail Oxidation) EarlyPeak->Oxidation Hydrolysis Ester Hydrolysis (Glycerophosphoinositol Formation) LatePeak->Hydrolysis FixMig Adjust Mobile Phase pH to 4.0-5.0 Store at -80°C AcylMig->FixMig FixOx Add Antioxidants (BHT) Degas Solvents, Amber Vials Oxidation->FixOx FixHyd Avoid Extreme pH (>8 or <2) Use Aprotic Solvents for Prep Hydrolysis->FixHyd

Diagnostic workflow for identifying and resolving lysofungin degradation pathways in HPLC.

FAQ & Troubleshooting Guide

Q1: Why does my lysofungin standard exhibit a split peak or a closely eluting doublet during reverse-phase HPLC? Causality & Mechanism: This is the classic chromatographic signature of intramolecular acyl migration. Lysofungin naturally exists as a 1-acyl-sn-glycero-3-phosphoinositol. However, the linoleoyl group at the sn-1 position can migrate to the free hydroxyl group at the sn-2 position, forming a 2-acyl-1-lyso isomer 3. Because these two regioisomers have identical mass-to-charge ratios (m/z 595.29 in negative ion mode) but slightly different hydrophobicities, they partially resolve on a C18 column, creating a split peak or doublet. The Fix (Self-Validating Protocol): Acyl migration is catalyzed by both acids and bases via a cyclic orthoester intermediate. The reaction rate is highly pH-dependent and reaches its absolute minimum between pH 4.0 and 5.0 45. To arrest this isomerization, buffer your mobile phase to pH 4.5 using 10 mM ammonium acetate adjusted with acetic acid. Validate the fix by injecting a freshly prepared standard; the doublet will collapse into a single, sharp peak corresponding to the thermodynamically favored sn-1 isomer.

Q2: I am observing a gradual decrease in the lysofungin peak area over a 24-hour autosampler sequence, accompanied by the appearance of early-eluting broad peaks. What is causing this? Causality & Mechanism: This indicates lipid peroxidation of the lysofungin tail. The octadeca-9,12-dienoate (linoleate) chain contains a bis-allylic carbon (C11) that is highly susceptible to auto-oxidation 16. Dissolved oxygen in the mobile phase or sample solvent initiates a free-radical chain reaction, forming hydroperoxides and epoxides. Because these oxidized species are more polar than native lysofungin, they elute earlier on reverse-phase columns. The Fix (Self-Validating Protocol): Check your MS spectra for diagnostic mass shifts of +16 Da (epoxidation, m/z 611.29) and +32 Da (hydroperoxidation, m/z 627.29) 7 [[6]](). To prevent this, add 0.1% Butylated hydroxytoluene (BHT) to your extraction solvents to quench free radicals. Additionally, continuously sparge your mobile phases with nitrogen, and use amber autosampler vials to prevent photo-induced oxidation.

Q3: My lysofungin signal is completely lost, and I see a massive peak at m/z 279.2. Is the compound hydrolyzing? Causality & Mechanism: Yes. A peak at m/z 279.2 corresponds to the deprotonated free linoleic acid 1. This indicates that the ester bond linking the fatty acid to the glycerol backbone has been hydrolyzed, yielding free linoleic acid and highly polar glycerophosphoinositol (which typically elutes in the void volume). This usually occurs if the sample is subjected to extreme pH (>8.0 or <2.0) or prolonged heat. The Fix: Maintain sample extraction and storage temperatures at -80°C. Avoid using strong bases (like sodium hydroxide) or strong acids (like trifluoroacetic acid) during sample preparation. Stick to mild, volatile buffers.

Quantitative Data Summary

Table 1: Diagnostic Mass Shifts and Kinetic Parameters for Lysofungin Degradation

Degradation PathwayPrimary MechanismAffected MoietyDiagnostic Mass Shift (ΔDa)Optimal Stability Condition
Acyl Migration sn-1 ↔ sn-2 IsomerizationGlycerol Backbone0 (Isomeric doublet)pH 4.0 – 5.0
Epoxidation Auto-oxidationLinoleate Tail (C=C)+16.00Addition of 0.1% BHT
Hydroperoxidation Free-radical oxidationLinoleate Tail (C11)+32.00Degassed solvents, dark vials
Ester Hydrolysis Nucleophilic attacksn-1 Ester Bond-316.06 (Yields m/z 279.2)Avoid pH <2 or >8, store at -80°C

Experimental Protocol: Step-by-Step Methodology for Stabilized HPLC-MS/MS Analysis

To ensure a self-validating and stable analytical workflow, adhere to the following optimized protocol:

Step 1: Antioxidant-Fortified Sample Extraction

  • Prepare an extraction solvent consisting of Methanol/Chloroform (2:1, v/v) spiked with 0.1% (w/v) Butylated hydroxytoluene (BHT).

  • Keep the extraction solvent on wet ice (0–4°C) throughout the procedure to minimize thermodynamic degradation.

Step 2: pH Optimization for Isomer Stabilization

  • Reconstitute the dried lipid extract in an injection solvent of Acetonitrile/Water (70:30, v/v).

  • Add 10 mM Ammonium Acetate and adjust the pH precisely to 4.5 using glacial acetic acid. Note: This specific pH arrests the cyclic orthoester intermediate responsible for acyl migration [[4]]() 5.

Step 3: Chromatographic Separation

  • Column: Use a high-density C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) to ensure maximum resolution of structural isomers.

  • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 4.5.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM Ammonium Acetate.

  • Gradient: Initiate at 10% B, ramp to 95% B over 12 minutes. Maintain the column compartment at a moderate 30°C (temperatures >40°C accelerate hydrolysis).

Step 4: System Validation

  • Inject a system suitability standard (freshly prepared lysofungin).

  • Validate that the peak symmetry factor is between 0.9 and 1.2 (indicating no active on-column acyl migration) and that the +16 Da MRM transition (m/z 611.29 → 279.2) is at baseline level (indicating no oxidation).

References

  • PubChem. "Lysofungin | C27H49O12P | CID 45359145". National Institutes of Health (NIH). 1

  • VanMiddlesworth, F. et al. "Chemicoenzymic synthesis of lysofungin". The Journal of Organic Chemistry. 2

  • "Metabolomic analysis and identification of a role for the orphan human cytochrome P450 2W1 in selective oxidation of lysophospholipids". PMC, National Institutes of Health (NIH). 4

  • "Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group". PMC, National Institutes of Health (NIH). 3

  • "Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS". PMC, National Institutes of Health (NIH). 5

  • "Determinants of Bioactivity of Oxidized Phospholipids". Arteriosclerosis, Thrombosis, and Vascular Biology. 7

  • "Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library". PMC, National Institutes of Health (NIH). 6

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Lysofungin LC-MS Detection

Welcome to the Lysofungin LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lysofungin LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we address the fundamental physicochemical behaviors of lysofungin to help you build robust, self-validating analytical workflows.

Mechanistic Principles of Lysofungin Chromatography

Lysofungin (C₂₇H₄₉O₁₂P) is a bioactive fungal secondary metabolite characterized by an amphiphilic structure containing a highly polar phosphate group and a hydrophobic lipid tail (). This dual nature dictates its behavior in reversed-phase liquid chromatography (RPLC):

  • The Chelation Effect: The phosphate moiety acts as a strong chelator, readily binding to electron-deficient metal surfaces (e.g., stainless steel frits, needles, and column hardware) in the LC flow path. This is the primary cause of peak tailing and signal loss.

  • Ionization Dynamics: Lysofungin readily deprotonates, making it highly responsive in negative electrospray ionization (ESI) mode, yielding an [M-H]⁻ ion at m/z 595.2898 ().

To achieve sharp peak shapes and high sensitivity, the mobile phase must simultaneously provide hydrophobic retention for the lipid tail and ionic masking for the phosphate group.

Standardized Experimental Protocol: UPLC-HRMS Method

This step-by-step methodology ensures a self-validating system for lysofungin quantification.

Step 1: System Passivation (Critical Self-Validation Step)
  • Flush the LC system with a passivation solution (e.g., 0.5% phosphoric acid in water/acetonitrile) for 30 minutes at 0.2 mL/min, bypassing the column.

  • Flush with LC-MS grade water for 30 minutes to remove residual acid.

  • Validation Checkpoint: Inject a 10 ng/mL standard of Adenosine Triphosphate (ATP). If the ATP peak exhibits an asymmetry factor > 1.5, metal chelation is still occurring. Repeat the passivation step before mounting the analytical column.

Step 2: Mobile Phase Preparation
  • Mobile Phase A: LC-MS grade water containing 0.1% formic acid and 13 mM ammonium formate (). Causality: Ammonium ions pair with the phosphate group to prevent secondary interactions with the stationary phase, while formic acid maintains a consistent pH.

  • Mobile Phase B: LC-MS grade acetonitrile containing 0.1% formic acid ().

Step 3: Sample Preparation
  • Extract lysofungin from the biological matrix using a methanol/chloroform precipitation method.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Reconstitute the vacuum-dried supernatant in 30% acetonitrile to match the initial gradient conditions, preventing solvent-induced band broadening ().

Step 4: Gradient Execution & MS Acquisition

Execute the separation on a Waters HSS T3 column (100 × 2.1 mm, 1.8 µm) maintained at 40°C.

Table 1: Optimized Mobile Phase Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.31000Initial
1.00.31000Linear
12.00.3595Linear
13.00.3595Hold
13.10.31000Linear
17.00.31000Re-equilibration

Table 2: HESI-MS Parameters (Negative Mode)

ParameterValuePurpose
PolarityNegativeTargets the [M-H]⁻ ion at m/z 595.2898
Spray Voltage-2.8 kVOptimizes droplet desolvation without arcing
Capillary Temp320 °CEnhances volatilization of the amphiphilic molecule
Full MS Resolution70,000Ensures accurate mass determination

Troubleshooting Guides & FAQs

Q: Why is my lysofungin peak severely tailing or completely absent? A: Causality: This is the hallmark of metal chelation. The phosphate group in lysofungin is binding to the stainless steel components of your LC system. Solution: First, perform the system passivation protocol described in Step 1. Second, ensure you are using 10-13 mM ammonium formate in Mobile Phase A. The ammonium ions act as a masking agent, competing for the active sites and allowing lysofungin to elute as a sharp band.

Q: I am observing retention time drifts between consecutive injections. How do I stabilize it? A: Causality: Lysofungin's hydrophobic tail requires a high percentage of organic solvent (95% B) to elute. If the column is not adequately re-equilibrated to the highly aqueous initial conditions (100% A), the stationary phase will remain partially wetted with organic solvent, causing early elution in subsequent runs. Solution: Extend your re-equilibration time. In Table 1, we allocate nearly 4 minutes (from 13.1 to 17.0 min) at 0.3 mL/min. This equates to over 5 column volumes for a standard 100 x 2.1 mm column, which is the self-validating threshold required to ensure a stable starting state.

Q: Can I use methanol instead of acetonitrile for Mobile Phase B? A: Causality: While methanol is a weaker elution solvent and can sometimes provide different selectivity for lipids, acetonitrile is aprotic and generally provides lower backpressure and sharper peak shapes for amphiphilic compounds like lysofungin on a T3 column. If you must use methanol, you will need to extend the gradient time (e.g., from 12 to 18 minutes) to account for its lower eluent strength.

Q: Why do I see a strong signal in the standard but severe ion suppression in my biological samples? A: Causality: Co-eluting matrix components (like phospholipids) are outcompeting lysofungin for charge in the ESI source. Solution: Flatten the gradient slope between 6 and 10 minutes (where lysofungin typically elutes) to separate it from matrix interferences. Additionally, diluting your sample 1:5 in 30% acetonitrile can paradoxically increase your signal-to-noise ratio by reducing matrix load.

Visualizations

LCMS_Workflow Start 1. Sample Prep Reconstitute in 30% ACN Column 2. Column Selection Waters HSS T3 (100x2.1mm) Start->Column MobilePhase 3. Mobile Phase Formulation A: H2O (13mM NH4FA, 0.1% FA) B: ACN (0.1% FA) Column->MobilePhase Gradient 4. Gradient Elution 0-12 min: 0% -> 95% B MobilePhase->Gradient MS 5. HESI-MS Detection Negative Mode [M-H]- Gradient->MS

Workflow for optimizing lysofungin LC-MS detection parameters.

Troubleshooting_Logic Issue Issue: Poor Lysofungin Signal or Peak Shape Check1 Identify Peak Anomaly Issue->Check1 Tailing Severe Tailing / Broadening Check1->Tailing NoSignal Low / No Signal Check1->NoSignal Sol1 Add 10-13mM Ammonium Formate to mask phosphate interactions Tailing->Sol1 Sol3 Passivate LC System (Remove metal-ion interference) Tailing->Sol3 Sol2 Check ESI Polarity (Ensure Negative Mode) NoSignal->Sol2

Troubleshooting logic tree for resolving lysofungin signal and peak shape issues.

References

  • Inhibition of Bacterial Quorum Sensing by Extracts from Aquatic Fungi: First Report from Marine Endophytes. Marine Drugs.[Link]

  • Exploring Salvia miltiorrhiza's Therapeutic Effects on Adenomyosis by Inhibiting TNF-α/HIF-1α/IL-17-Driven Inflammatory Cascade: Mechanistic Insights from Target Prediction and Experimental Validation. International Journal of Nanomedicine.[Link]

  • UPLC-Q-Exactive Orbitrap-MS Analysis of Anchusa italica Retz. Flowers: Molecular Docking, Dynamics. American Journal of Pharmacology and Toxicology.[Link]

Troubleshooting

Technical Support Center: Optimizing Bioactive Compound Extraction from Salvia miltiorrhiza

A Note to Researchers: This guide focuses on improving the extraction yield of well-documented bioactive compounds from Salvia miltiorrhiza (Danshen), such as tanshinones (dihydrotanshinone I, cryptotanshinone, tanshinon...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Researchers: This guide focuses on improving the extraction yield of well-documented bioactive compounds from Salvia miltiorrhiza (Danshen), such as tanshinones (dihydrotanshinone I, cryptotanshinone, tanshinone I, tanshinone IIA) and salvianolic acids. While the term "lysofungin" is not commonly associated with Salvia miltiorrhiza in current literature, the principles, protocols, and troubleshooting steps outlined here are broadly applicable to the extraction of lipophilic and hydrophilic secondary metabolites from this plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive constituents of Salvia miltiorrhiza that I should be aware of?

Salvia miltiorrhiza contains two major classes of bioactive compounds that are the focus of most research and development efforts.[1] These are:

  • Lipophilic Diterpenoid Quinones (Tanshinones): This group includes compounds like tanshinone I, tanshinone IIA, cryptotanshinone, and dihydrotanshinone I.[1][2] They are responsible for many of the herb's therapeutic effects, particularly its anti-inflammatory and anti-cancer properties. These compounds are typically red pigments and are soluble in non-polar or semi-polar organic solvents.

  • Hydrophilic Phenolic Acids: This class includes salvianolic acid B and danshensu. These water-soluble compounds are known for their strong antioxidant and cardiovascular protective effects.[3]

Q2: What are the most common and effective methods for extracting these compounds?

The choice of extraction method depends on the target compound class, desired yield, purity, and available equipment.[4] Common methods include:

  • Conventional Solvent Extraction: Techniques like maceration, reflux, and Soxhlet extraction are widely used. Reflux with ethanol is a standard method for obtaining tanshinones.[1][5][6]

  • Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1][7] It is particularly useful for preventing the degradation of heat-sensitive compounds.[8]

  • Supercritical Fluid Extraction (SFE): This green technology uses supercritical CO2, often with a co-solvent like ethanol, to extract lipophilic compounds like tanshinones with high purity and no residual organic solvent.[1][2]

Q3: Which solvent system is optimal for extracting lipophilic tanshinones?

The polarity of the solvent is critical.[8] For lipophilic tanshinones, the following solvents are effective:

  • Ethanol (70-95%): A mixture of ethanol and water is highly effective. 95% ethanol is commonly used in reflux extractions to maximize the yield of tanshinones.[1][3] A 60% aqueous ethanol solution is often used for ultrasound-assisted methods.[1]

  • Ethyl Acetate: This solvent is also used effectively for extracting tanshinones, particularly in reflux extraction protocols.[5][6]

  • Methanol: While effective, its higher toxicity makes it less preferable for pharmaceutical applications compared to ethanol.

Q4: How should I prepare the raw Salvia miltiorrhiza root for extraction?

Proper preparation is crucial for maximizing surface area and solvent penetration.[8][9]

  • Drying: The roots should be thoroughly dried to a constant weight, typically at a temperature around 50-60°C, to prevent enzymatic degradation and improve grinding efficiency.[7]

  • Grinding: The dried roots must be ground into a fine, consistent powder. A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency.[8][9] However, excessively fine powders can complicate filtration. A particle size of around 120 mesh is often a good starting point.[10]

Q5: What are the best analytical methods for quantifying my extracted compounds?

Accurate quantification is essential for determining extraction yield and purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying individual tanshinones and salvianolic acids.[1][5][6] A C18 column is typically used with a gradient mobile phase of acetonitrile and water (often containing a small amount of acid like acetic or formic acid).[7][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the gold standard.[11][12][13] It provides both quantitative data and structural confirmation.

Troubleshooting Guide: Enhancing Extraction Yield & Purity

Problem 1: My initial crude extract yield is disappointingly low.

A low yield is a frequent challenge that can stem from issues with the raw material, the solvent, or the extraction process itself.[8]

Potential Causes & Solutions:

  • Suboptimal Raw Material: The concentration of bioactive compounds in Salvia miltiorrhiza can vary significantly based on its geographical origin, harvest time, and storage conditions.[14]

    • Action: Ensure you are using high-quality, properly identified, and well-stored raw material. If possible, analyze a small sample of the raw material to establish a baseline content of the target compound.

  • Incorrect Particle Size: If the root powder is too coarse, the solvent cannot efficiently penetrate the plant matrix.[9]

    • Action: Grind the dried root material to a finer powder (e.g., 60-120 mesh). This maximizes the surface area for extraction. Be mindful that extremely fine powders can sometimes pack too tightly, hindering solvent flow.[8][9]

  • Inappropriate Solvent Choice: The solvent may not have the correct polarity to effectively solubilize your target compound.[8]

    • Action: For lipophilic compounds like tanshinones, use solvents such as 70-95% ethanol or ethyl acetate. For hydrophilic compounds like salvianolic acids, water or a lower concentration of ethanol (e.g., 50%) is more appropriate.[3][15] Consider performing small-scale pilot extractions with a range of solvents to determine the most effective one.

  • Inefficient Extraction Method: Passive methods like maceration can be slow and yield less than more active methods.[9]

    • Action: Switch to a more advanced technique. Ultrasound-Assisted Extraction (UAE) can significantly increase yield and reduce extraction time.[7] If available, Supercritical Fluid Extraction (SFE) offers high purity for lipophilic compounds.[2]

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Crude Yield CheckMaterial Step 1: Verify Raw Material Start->CheckMaterial Start Here OptimizeGrind Step 2: Optimize Particle Size CheckMaterial->OptimizeGrind Material OK? SelectSolvent Step 3: Re-evaluate Solvent OptimizeGrind->SelectSolvent Grind Optimized? EnhanceMethod Step 4: Enhance Extraction Method SelectSolvent->EnhanceMethod Solvent Matched? Success Yield Improved EnhanceMethod->Success Method Enhanced?

Caption: A decision tree for systematically troubleshooting low extraction yields.

Problem 2: My target compound is present, but the extract is highly impure.

High impurity levels complicate downstream purification and can interfere with bioassays.

Potential Causes & Solutions:

  • Co-extraction of Unwanted Compounds: Solvents that are effective for your target may also extract other classes of compounds (e.g., pigments, lipids, polysaccharides).

    • Action 1 (Pre-Wash): If your target is semi-polar (like tanshinones), consider a pre-extraction wash (or "defatting") of the raw powder with a non-polar solvent like hexane. This will remove highly lipophilic compounds and some pigments without significantly affecting tanshinone content.

    • Action 2 (Post-Extraction Purification): Use a purification technique after the initial extraction. Adsorption chromatography using macroporous resins (e.g., D101, AB-8) is highly effective for separating tanshinones or salvianolic acids from crude extracts.[2][16][17][18] The crude extract is loaded onto the resin column, washed to remove impurities, and then the target compounds are eluted with a suitable solvent (e.g., a higher concentration of ethanol).[2][16]

Problem 3: I suspect my compound is degrading during the extraction process.

Compound degradation is a critical issue, especially with thermally labile or oxidation-prone molecules.[8]

Potential Causes & Solutions:

  • Thermal Degradation: Prolonged exposure to high temperatures, common in Soxhlet or long reflux extractions, can degrade sensitive compounds.[8]

    • Action: Use a lower-temperature extraction method. Ultrasound-Assisted Extraction (UAE) can be performed at room temperature or with controlled heating.[7] If using reflux, minimize the extraction time to the shortest duration necessary for acceptable yield.[19]

  • Oxidation: Many phenolic compounds are susceptible to oxidation when exposed to air and light.

    • Action: Keep extracts protected from light by using amber glass containers.[8] When working with highly sensitive compounds, consider performing the extraction and subsequent processing steps under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solvent).[8]

  • pH Instability: The pH of the extraction solvent can affect the stability and solubility of certain compounds.[20] For example, salvianolic acids are more stable in slightly acidic conditions.[2]

    • Action: Evaluate the stability of your target compound at different pH values. Adjust the pH of your solvent system accordingly. For instance, a small amount of acetic or formic acid is often added to the solvent when extracting phenolic acids.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Tanshinones

This protocol is adapted from methodologies that prioritize efficiency and yield.[1][7]

  • Preparation: Weigh 10 g of dried, powdered Salvia miltiorrhiza root (120 mesh) and place it into a 250 mL beaker or flask.

  • Solvent Addition: Add 200 mL of 60% aqueous ethanol. This corresponds to a 1:20 solid-to-liquid ratio.[7]

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate at a frequency of 60 Hz and a power of 120 V for 40 minutes at room temperature (25 ± 2 °C).[7]

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[1]

  • Filtration: Carefully decant the supernatant. For analytical purposes, filter it through a 0.45 µm syringe filter to obtain a clear extract ready for HPLC analysis.[1] For larger scale work, vacuum filtration can be used.

  • Concentration: For purification, the solvent can be removed from the combined filtrates using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[1]

Protocol 2: Purification of Tanshinones with Macroporous Resin

This is a basic protocol for enriching tanshinones from the crude extract.

  • Resin Preparation: Select a suitable macroporous resin (e.g., D101). Pre-treat the resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains. Pack the resin into a glass column.

  • Loading: Dissolve the concentrated crude extract from Protocol 1 in a small amount of 20% ethanol. Load this solution onto the prepared resin column at a slow flow rate (e.g., 1-2 bed volumes per hour).

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars and some phenolic acids. Follow this with a wash of 30% ethanol to remove more polar pigments.

  • Elution: Elute the target tanshinones from the column using 70-90% ethanol. Collect the fractions.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the highest concentration of tanshinones.

  • Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the enriched tanshinone product.

Data Summary Tables

Table 1: Comparison of Common Extraction Methods for Tanshinones
MethodTypical SolventTemp.TimeProsCons
Maceration 70-95% EthanolRoom24-72 hSimple, good for thermolabile compounds.[9]Time-consuming, lower yield.[8][9]
Reflux/Soxhlet 95% EthanolBoiling Point2-4 hHigh solvent efficiency, good yield.[1]Potential for thermal degradation of compounds.[8]
Ultrasound (UAE) 60-70% EthanolRoom-40°C30-60 minFast, high yield, less solvent, good for thermolabile compounds.[7][8]Requires specialized equipment.
Supercritical Fluid (SFE) CO₂ + Ethanol40-50°C2 hHigh purity, no organic solvent residue, "green" method.[1][2]High initial equipment cost.
Table 2: Optimized Parameters from Literature for Tanshinone Extraction
ParameterOptimized ValueRationale & Source
Solid-to-Liquid Ratio 1:20 (g/mL)Balances extraction efficiency with solvent consumption. A higher ratio improves yield up to a point before dilution effects dominate.[7][19]
Ethanol Concentration ~60-75% (v/v)Provides the optimal polarity for solubilizing semi-polar tanshinones while minimizing extraction of unwanted compounds.[1][19]
Extraction Temperature Room Temp to 63°CHigher temperatures increase solubility and diffusion but risk degradation. UAE allows for high efficiency at lower temperatures.[7][9][19]
Extraction Time 40-190 minutesSufficient time to reach equilibrium. Advanced methods like UAE significantly shorten the required time compared to conventional methods.[7][19]
pH ~pH 6Near-neutral pH is often sufficient for tanshinones, though slight acidity can improve the stability of co-extracted phenolic acids.[7]

Visualized Workflows

General Extraction and Purification Workflow

ExtractionWorkflow PlantMaterial Dried & Powdered Salvia miltiorrhiza Root Extraction Extraction (e.g., UAE with 60% EtOH) PlantMaterial->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation CrudeExtract Crude Liquid Extract Centrifugation->CrudeExtract Concentration Solvent Removal (Rotary Evaporation) CrudeExtract->Concentration ConcentratedCrude Concentrated Crude Concentration->ConcentratedCrude Purification Purification (e.g., Macroporous Resin) ConcentratedCrude->Purification PureFractions Pure Fractions Purification->PureFractions FinalConcentration Final Solvent Removal PureFractions->FinalConcentration FinalProduct Purified Compound(s) FinalConcentration->FinalProduct

Caption: A standard workflow from raw plant material to purified compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Salvinone from Salvia miltiorrhiza.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation.
  • MDPI. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction.
  • Frontiers. (n.d.). Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities.
  • IntechOpen. (n.d.). Extraction, Isolation and Characterization of Natural Products from Medicinal Plants.
  • ScienceDirect. (2024). Biosynthesis of natural products from medicinal plants: Challenges, progress and prospects.
  • Bio-protocol. (n.d.). Preparation of Salvia Extract.
  • Google Patents. (n.d.). CN104224811A - Salvia miltiorrhiza medicine and preparation method thereof.
  • PubMed. (2011). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography.
  • IntechOpen. (2021). Extraction of Bioactive Compounds from Medicinal Plants and Herbs.
  • ResearchGate. (n.d.). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds.
  • PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review.
  • Analytical Methods. (2012). Simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS.
  • ResearchGate. (n.d.). Optimization of an ultrasonic-assisted aqueous two-phase extraction method for four flavonoids from Lysionotus pauciflorus | Request PDF.
  • Creative Proteomics. (n.d.). Lysine Quantification Methods for Research and Biotech Applications.
  • Polish Journal of Food and Nutrition Sciences. (n.d.). Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins.
  • PubMed. (2019). Influence of peptide characteristics on their stability, intestinal transport, and in vitro bioavailability: A review.
  • PubMed. (n.d.). Separation and purification of two flavone glucuronides from Erigeron multiradiatus (Lindl.) Benth with macroporous resins.
  • Atlantis Press. (2020). Qualitative and Quantitative Methods to Evaluate Anthocyanins.
  • PMC. (n.d.). Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry.
  • Open Research Africa. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology.
  • MDPI. (2022). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin.
  • PubMed. (2023). Influence of Soy Lecithin and Sodium Caseinate on The Stability and in vitro Bioaccessibility of Lycopene Nanodispersion.
  • Food Science and Technology. (n.d.). Optimization of process parameters for the extraction of anthocyanins from black rice bran using response surface methodology.

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Ionization for Lysofungin

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals facing challenges with the quantitation and structural characterization of lysofung...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals facing challenges with the quantitation and structural characterization of lysofungin .

Lysofungin is a complex lysophosphatidylinositol analog (Molecular Formula: C27H49O12P, Exact Mass: 596.296 Da)[1]. Because it contains both a highly polar, acidic phosphate-inositol headgroup and a hydrophobic aliphatic chain, achieving stable and sensitive ionization in mass spectrometry requires precise control over the electrospray environment.

Part 1: Core Principles & FAQs (Troubleshooting Ionization)

Q1: Why is my lysofungin signal weak or unstable in positive ion mode (ESI+)?

Causality & Mechanism: Lysofungin possesses a primary phosphate group with a very low pKa (typically between 1.0 and 2.0). In positive ionization mode, driving a proton onto an already acidic, electron-withdrawing phosphate group is thermodynamically unfavorable. Solution: Switch to Negative Heated Electrospray Ionization (HESI-) . In negative mode, the phosphate group readily donates a proton to form a highly stable [M-H]- molecular ion at m/z 595.289[2].

Q2: How does mobile phase pH dictate my ionization efficiency?

Causality & Mechanism: Electrospray ionization efficiency is heavily dependent on the solution-phase ionization degree of the analyte prior to droplet desolvation[3]. If you use a standard proteomics mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the low pH can partially suppress the deprotonation of the phosphate group, forcing the molecule into a neutral state that resists negative ionization[4]. Solution: Use a neutral to slightly basic mobile phase buffer. We recommend 10 mM Ammonium Acetate (pH ~6.8) in both your aqueous and organic mobile phases. This ensures the phosphate group is fully deprotonated in solution, increasing the [M-H]- signal by orders of magnitude[3].

Q3: I am detecting my target mass, but I also see abundant co-eluting peaks at lower masses. Is my standard degrading?

Causality & Mechanism: You are likely observing In-Source Fragmentation (ISF) , a notorious artifact in phospholipid and lysophospholipid analysis[5]. During the transition from atmospheric pressure to the high-vacuum region of the mass spectrometer, ions are accelerated by electrical potentials (e.g., skimmer voltage or tube lens). If the kinetic energy is too high, the ions collide with residual gas molecules. For lysofungin, this collision easily cleaves the bulky inositol-phosphate headgroup, generating fragment ions that co-elute perfectly with the intact precursor[6]. Solution: Drastically reduce your skimmer voltage and tube lens potential. While higher voltages help decluster solvent molecules, phospholipids require "soft" transmission parameters to remain intact[6].

Part 2: Data Presentation & Source Optimization

To prevent ISF while maintaining desolvation efficiency, calibrate your HESI source according to the empirically derived parameters below.

Table 1: Optimized HESI- Source Parameters for Lysofungin (Orbitrap / Q-TOF Platforms)

ParameterRecommended ValueMechanistic Rationale
Ionization Mode Negative (HESI-)Targets the acidic phosphate group for optimal [M-H]- formation[2].
Spray Voltage -2.5 kV to -2.8 kVProvides sufficient field strength for Taylor cone formation without inducing coronal discharge.
Capillary Temperature 250 °C - 275 °CHigh enough for aqueous desolvation, but low enough to prevent thermal degradation of the aliphatic chain.
Sheath Gas Flow 35 - 40 arb unitsAssists in the initial nebulization of the viscous aqueous/organic mobile phase.
Auxiliary Gas Flow 10 arb unitsAids in droplet evaporation; kept moderate to avoid blowing lighter ions past the MS orifice.
Skimmer / Tube Lens 10 V - 15 V (Low) Critical: Minimizes kinetic energy during vacuum transition to completely suppress In-Source Fragmentation (ISF)[5],[6].

Part 3: Experimental Protocols

Protocol: Systematic Optimization of Lysofungin Ionization & Matrix Extraction

This self-validating protocol ensures that your MS signal is maximized and free from matrix-induced ion suppression.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: LC-MS grade Acetonitrile/Isopropanol (1:1) + 10 mM Ammonium Acetate.

  • Validation: Check the pH of Mobile Phase A; it should be ~6.8. Do not adjust with strong acids.

Step 2: Syringe Pump Infusion & ISF Titration

  • Prepare a 1 µg/mL lysofungin standard in 50% A / 50% B.

  • Infuse directly into the HESI source at 5 µL/min using a syringe pump, teed into the LC flow (0.3 mL/min).

  • Monitor m/z 595.289 [M-H]-.

  • Titration: Ramp the skimmer voltage from 50 V down to 5 V. Identify the exact voltage where the intact ion (m/z 595.289) is maximized and lower-mass fragment ions (headgroup loss) disappear. Lock in this voltage[6].

Step 3: Mitigating Matrix Effects via Liquid-Liquid Extraction (LLE)

  • Phospholipids suffer severe ion suppression in complex biological matrices (e.g., plasma) due to endogenous lipid competition.

  • Extract lysofungin using a Methanol/Methyl tert-butyl ether (MeOH/MTBE) LLE protocol. Add 1.5 mL MTBE and 0.4 mL MeOH to 0.2 mL of sample. Vortex and centrifuge.

  • Collect the upper organic layer, dry under nitrogen, and reconstitute in Mobile Phase B. This achieves >85% recovery while precipitating suppressing proteins and salts[7].

Part 4: Logical Workflows & Mechanistic Visualizations

Troubleshooting Start Low Lysofungin Signal (m/z 595.29) Mode Switch to Negative ESI (HESI Source) Start->Mode pH Adjust Mobile Phase pH (Add 10mM NH4OAc) Mode->pH ISF Check for Co-eluting Fragment Ions pH->ISF Evaluate Spectra Voltage Decrease Skimmer Voltage & Tube Lens ISF->Voltage ISF Detected Success Optimal [M-H]- Ionization ISF->Success Intact Ion Dominates Voltage->Success

Figure 1: Step-by-step troubleshooting workflow for resolving low lysofungin signal in LC-MS.

Mechanism Neutral Lysofungin (Solution) Neutral Phosphate Buffer Ammonium Acetate (pH 6.8 - 7.5) Neutral->Buffer LC Mixing Droplet ESI Droplet Deprotonation Buffer->Droplet Nebulization Intact Intact [M-H]- Ion m/z 595.29 Droplet->Intact Soft Desolvation Fragment In-Source Fragment (Headgroup Loss) Intact->Fragment High Skimmer Voltage

Figure 2: Mechanistic pathway of lysofungin deprotonation and in-source fragmentation in HESI.

References

  • National Center for Biotechnology Information. "Lysofungin | C27H49O12P | CID 45359145". PubChem Database. https://pubchem.ncbi.nlm.nih.gov/compound/45359145
  • Wang, et al. "UPLC-Q-Exactive Orbitrap-MS Analysis of Anchusa italica Retz. Flowers". American Journal of Applied Sciences. https://thescipub.com/
  • Gathungu, R. M., et al. "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions". Analytical Chemistry. https://pubs.acs.org/doi/10.1021/acs.analchem.8b03436
  • Li, N., et al. "Highly efficient ionization of phosphopeptides at low pH by desorption electrospray ionization mass spectrometry". Analyst. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3654104/
  • Kostiainen, R., & Kauppila, T. J. "pH Effects on Electrospray Ionization Efficiency". Journal of the American Society for Mass Spectrometry. https://pubs.acs.org/journal/jamsef
  • ResearchGate. "LC-ESI-HRMS - lipidomics of phospholipids – Characterization of extraction, chromatography and detection parameters". https://www.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Semisynthetic Lysofungin in Biological Buffers

Welcome to the Application Scientist Support Portal. Semisynthetic lysofungin is a potent lysophosphatidylinositol-derived antifungal agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Semisynthetic lysofungin is a potent lysophosphatidylinositol-derived antifungal agent. However, due to its unique structural topology—specifically the presence of a free hydroxyl group adjacent to a (9Z,12Z)-octadeca-9,12-dienoate (linoleoyl) ester—it presents significant formulation challenges. In standard biological buffers, researchers frequently encounter loss of potency, chromatographic peak splitting, and precipitation.

This guide provides the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Mechanisms of Lysofungin Degradation

Before troubleshooting, it is critical to understand why semisynthetic lysofungin degrades. The molecule is synthesized via a chemoenzymatic route that yields a specific 2-acyl-lysophospholipid[1]. In aqueous environments, it is susceptible to three primary degradation vectors:

  • Intramolecular Acyl Migration: The most common cause of rapid potency loss. At physiological pH, the free primary hydroxyl group acts as a nucleophile, attacking the adjacent secondary ester. This forms a cyclic orthoester intermediate that resolves into the thermodynamically favored 1-acyl isomer.

  • Auto-Oxidation: The bis-allylic protons in the linoleoyl tail are highly reactive. In the presence of dissolved oxygen and trace transition metals, they undergo radical-mediated auto-oxidation, leading to lipid peroxides.

  • Ester Hydrolysis: Prolonged exposure to extreme pH or trace esterases in biological matrices leads to the complete cleavage of the fatty acid tail.

LysofunginDegradation Lysofungin Semisynthetic Lysofungin (2-acyl-lyso-PI) AcylMigration Acyl Migration (Base-catalyzed) Lysofungin->AcylMigration pH > 7.0, 37°C Oxidation Auto-oxidation (O2, metals) Lysofungin->Oxidation Diene chain Hydrolysis Ester Hydrolysis (Extreme pH) Lysofungin->Hydrolysis Aqueous buffer Isomer 1-acyl-lyso-PI (Thermodynamic Sink) AcylMigration->Isomer ~90% conversion Peroxides Lipid Peroxides Cleavage Products Oxidation->Peroxides Deacylated Deacylated PI + Free Fatty Acid Hydrolysis->Deacylated

Fig 1. Primary degradation pathways of semisynthetic lysofungin in biological buffers.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my semisynthetic lysofungin lose antifungal potency or show inconsistent peak splitting in HPLC after 24 hours in standard PBS (pH 7.4)? Causality: This is the classic signature of intramolecular acyl migration . At pH 7.4, the free hydroxyl group on the inositol ring is partially deprotonated. This alkoxide intermediate nucleophilically attacks the adjacent ester carbonyl. Over 24 hours at 37°C, the molecule reaches a thermodynamic equilibrium consisting of ~90% of the inactive 1-acyl isomer and only 10% of the active 2-acyl isomer[2]. Solution: Formulate stock solutions in slightly acidic buffers (pH 4.0 - 5.0). At this pH, the hydroxyl group is fully protonated, completely arresting the nucleophilic attack. Only dilute into physiological buffers immediately prior to the assay.

Q2: How can I prevent the oxidative degradation of lysofungin during long-term storage? Causality: The aliphatic tail of lysofungin contains a diene structure. The methylene bridge between the two cis double bonds has a very low bond dissociation energy, making it a prime target for reactive oxygen species (ROS) and auto-oxidation[3]. Solution: Store lyophilized powders under argon at -80°C. For aqueous working stocks, use degassed buffers and consider adding a metal chelator (e.g., 1 mM EDTA) to prevent transition-metal catalyzed radical initiation.

Q3: My lysofungin precipitates or forms inconsistent aggregates in biological assays. How do I stabilize the monomer/micelle equilibrium? Causality: As an amphiphilic lysophospholipid, lysofungin forms micelles above its Critical Micelle Concentration (CMC). High ionic strength in biological buffers (like PBS) shields the electrostatic repulsion of the phosphate headgroups, driving the equilibrium toward massive aggregation and precipitation. Solution: Utilize a carrier protein such as fatty-acid-free Bovine Serum Albumin (BSA). BSA contains multiple high-affinity hydrophobic binding pockets that sequester the lipophilic tail of lysofungin. This physically shields the molecule from aqueous oxidants and prevents micellar aggregation.

Part 3: Quantitative Stability Matrix

To guide your experimental design, we have quantified the half-life ( t1/2​ ) of the active 2-acyl lysofungin isomer across various standard laboratory conditions.

Buffer SystempHTemperatureAdditivesHalf-Life ( t1/2​ )Primary Degradation Pathway
PBS7.437°CNone< 2 hoursAcyl Migration
PBS7.44°CNone~ 18 hoursAcyl Migration
Acetate Buffer4.537°CNone> 7 daysOxidation
Acetate Buffer4.54°C1 mM EDTA> 30 daysNone (Stable)
PBS + 0.1% BSA7.437°CNone~ 8 hoursAcyl Migration

Note: The addition of BSA at physiological pH extends the half-life by sequestering the lipid, thereby sterically hindering the intramolecular migration.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of Highly Stable Lysofungin Working Solutions This protocol is designed as a self-validating system. By following these steps, you arrest degradation pathways at the source and include built-in analytical checkpoints to verify compound integrity.

Step 1: Reconstitution of Stock Solution

  • Equilibrate the lyophilized semisynthetic lysofungin vial to room temperature in a desiccator to prevent condensation.

  • Dissolve the powder in anhydrous methanol acidified with 0.1% (v/v) glacial acetic acid to achieve a final concentration of 10 mM. Causality: The acidified organic solvent simultaneously prevents hydrolysis (lack of water) and acyl migration (low apparent pH).

Step 2: Aliquoting and Storage

  • Transfer 50 µL aliquots into amber glass HPLC vials.

  • Gently flush the headspace of each vial with a stream of Nitrogen or Argon gas for 5 seconds to displace oxygen.

  • Cap tightly and store at -80°C.

Step 3: Preparation of the Biological Working Solution

  • Prepare your assay buffer (e.g., RPMI or PBS) and supplement it with 0.1% (w/v) fatty-acid-free BSA.

  • Warm the buffer to 37°C.

  • Immediately before treating your cells or targets, spike the methanolic lysofungin stock into the BSA-buffer to reach your desired working concentration (ensure final methanol concentration remains <1%). Vortex vigorously for 10 seconds.

Step 4: System Validation (Quality Control)

  • Self-Validation Checkpoint: Withdraw a 100 µL aliquot of the final working solution at T=0 and T=2 hours.

  • Quench the aliquots immediately by adding 400 µL of ice-cold extraction solvent (Methanol:Chloroform, 2:1, containing 1% formic acid).

  • Analyze via LC-MS/MS. A successful formulation will maintain >95% of the 2-acyl isomer peak area relative to the 1-acyl isomer at the T=2 hour mark.

FormulationWorkflow Stock 1. Lyophilized Powder Store -80°C (Argon) Recon 2. Reconstitution Acidified MeOH (pH 4.0) Stock->Recon Aliquots 3. Aliquoting Glass vials, N2 flush Recon->Aliquots Working 4. Working Solution Dilute in BSA-buffer Aliquots->Working Assay 5. Biological Assay Use immediately Working->Assay

Fig 2. Optimized formulation workflow to maintain lysofungin structural integrity.

References
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Acyl and Phosphoryl Migration in Lysophospholipids: Importance in Phospholipid Synthesis and Phospholipase Specificity Source: Biochemistry URL
  • Title: Rate of acyl migration in lysophosphatidylcholine (LPC)
  • Source: Journal of Lipid Research (PMC)

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Optimization

Overcoming low signal-to-noise ratio in lysofungin NMR spectroscopy

Welcome to the technical support center for lysofungin NMR spectroscopy. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and practical advice to overc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for lysofungin NMR spectroscopy. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and practical advice to overcome the common challenge of low signal-to-noise (S/N) in your lysofungin NMR experiments. This resource is intended for researchers, scientists, and drug development professionals who are working with this complex natural product.

Troubleshooting Guide: Enhancing Signal-to-Noise

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Q1: My ¹H NMR spectrum of lysofungin shows very weak signals and a noisy baseline. What are the primary causes and how can I fix this?

A low signal-to-noise ratio in your ¹H NMR spectrum of lysofungin can be attributed to several factors, primarily related to sample preparation and the inherent properties of the molecule.[1][2]

Primary Causes:

  • Insufficient Sample Concentration: This is the most common reason for a weak signal.[1][3] Lysofungin, with its molecular weight of 596.6 g/mol , requires a sufficient number of molecules in the active volume of the NMR coil to produce a strong signal.[4]

  • Poor Sample Solubility and Aggregation: Lysofungin's complex structure, which includes a polar head group and a long aliphatic tail, may lead to limited solubility or aggregation in certain solvents. Aggregation can lead to line broadening and a reduction in signal intensity.

  • Suboptimal NMR Tube Positioning: Incorrect placement of the NMR tube in the spectrometer can result in the sample not being centered in the detection coil, leading to a weaker signal.

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnetic field will result in broad, distorted peaks and a noisy baseline, significantly reducing the quality of your spectrum.[1][5]

  • Incorrect Acquisition Parameters: Using non-optimal acquisition parameters, such as an insufficient number of scans or an inappropriate relaxation delay, can lead to a poor signal-to-noise ratio.[1]

Solutions and Protocols:

  • Optimize Sample Concentration:

    • For a standard 5 mm NMR tube, aim for a concentration of at least 1-5 mg of lysofungin dissolved in 0.6-0.7 mL of deuterated solvent for ¹H NMR.[6] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[6]

    • If your sample is limited, consider using smaller diameter NMR tubes (e.g., 3 mm or 1.7 mm) or specialized microprobes to increase the effective concentration.

  • Select the Appropriate Solvent:

    • Start with common deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), which are often suitable for polar molecules.

    • If you suspect aggregation, you can try adding a small amount of a denaturing solvent or changing the temperature to disrupt intermolecular interactions.

  • Ensure Proper Sample Preparation:

    • Filtration: Always filter your sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[7] Suspended solids will severely degrade the magnetic field homogeneity.[5][7]

    • High-Quality NMR Tubes: Use high-quality, clean NMR tubes to avoid paramagnetic impurities and distortions in the magnetic field.[7] Avoid using scratched or chipped tubes.[8][9]

  • Optimize Spectrometer Setup and Acquisition Parameters:

    • Shimming: Perform careful manual or automatic shimming to achieve a homogeneous magnetic field. This is crucial for sharp signals and a flat baseline.

    • Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[3][10] To double the S/N, you need to quadruple the number of scans.[3][10] Start with 16 or 32 scans for ¹H NMR and increase as needed.[1]

    • Relaxation Delay (d1): A sufficient relaxation delay is essential to allow the protons to return to their equilibrium state before the next pulse. For most small molecules, a d1 of 1-2 seconds is a good starting point.[1]

Q2: I am struggling to obtain a decent ¹³C NMR spectrum of lysofungin. The experiment is taking a very long time, and the signal is still weak. What can I do?

The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make ¹³C NMR inherently much less sensitive than ¹H NMR.[3] This challenge is amplified when dealing with limited sample quantities of a large molecule like lysofungin.

Solutions and Protocols:

  • Maximize Sample Concentration: This is the most critical factor for ¹³C NMR. Aim for a saturated solution if possible.[9]

  • Utilize a Cryoprobe: If available, a cryogenically cooled probe can provide a dramatic increase in signal-to-noise, often by a factor of 3 to 5.[11][12] This is due to the reduction of thermal noise in the detection coil and preamplifiers.[12] This can reduce the required experiment time by an order of magnitude or more.[12]

  • Optimize the Pulse Width (Flip Angle):

    • A 90° pulse provides the maximum signal per scan but requires a longer relaxation delay (5 x T₁).

    • Using a smaller flip angle, such as 30° or 45°, allows for a shorter relaxation delay.[3] This enables more scans to be acquired in the same amount of time, which can lead to a better overall signal-to-noise ratio, especially for quaternary carbons with long relaxation times.[3]

  • Adjust the Relaxation Delay (D1): As with ¹H NMR, a suitable relaxation delay is important. For ¹³C NMR, especially with a smaller flip angle, a shorter D1 can be used to increase the number of scans in a given time.

  • Consider 2D Heteronuclear Techniques: Instead of a standard 1D ¹³C experiment, consider running a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiment. These experiments detect the more sensitive ¹H nucleus, which can provide information about the attached or nearby carbons with much higher sensitivity than a direct ¹³C experiment.

FAQs: Lysofungin NMR Spectroscopy

Q: What is the recommended starting concentration for lysofungin for different NMR experiments?

A: The following table provides general guidelines for a standard 5 mm NMR tube.

NMR ExperimentRecommended Concentration (mg/0.6-0.7 mL)Rationale
¹H NMR1-5 mg[6]High sensitivity of the ¹H nucleus allows for lower concentrations.
¹³C NMR5-30 mg[6][9]Low natural abundance and sensitivity of ¹³C require higher concentrations.
2D NMR (COSY, HSQC, HMBC)15-25 mg[6]Higher concentration is needed to detect weaker cross-peaks.

Q: Which deuterated solvent is best for lysofungin?

A: The choice of solvent depends on the solubility of your specific lysofungin sample. Good starting points for polar molecules are methanol-d₄ (CD₃OD) and dimethyl sulfoxide-d₆ (DMSO-d₆).[1] It is crucial to use a high-purity deuterated solvent to avoid interfering signals.[3][8] If you observe broad peaks that might indicate aggregation, consider experimenting with different solvents or solvent mixtures.

Q: How can I be sure that my sample is free of paramagnetic impurities?

A: Paramagnetic impurities can cause severe line broadening and a significant loss of signal. If you suspect their presence, you can try to remove them by passing your sample through a small column of a chelating resin like Chelex® before preparing your NMR sample.

Q: What is the most effective way to improve the signal-to-noise ratio if my sample amount is limited?

A: The single most effective hardware solution is to use a cryoprobe .[11][12] Cryoprobes can boost the signal-to-noise ratio by a factor of 3 to 5, which is equivalent to reducing the experiment time by a factor of 9 to 25.[12] If a cryoprobe is not available, meticulously optimizing your sample preparation and acquisition parameters is your next best strategy.

Visualizing the Workflow

Troubleshooting Low Signal-to-Noise

The following diagram outlines a logical workflow for diagnosing and resolving low S/N issues in your lysofungin NMR experiments.

Troubleshooting_Workflow Start Low S/N in Lysofungin NMR Check_Concentration Is sample concentration sufficient? (>1mg for ¹H, >5mg for ¹³C) Start->Check_Concentration Increase_Concentration Increase concentration or use a microprobe. Check_Concentration->Increase_Concentration No Check_Solubility Is the sample fully dissolved? (No visible particles) Check_Concentration->Check_Solubility Yes Increase_Concentration->Check_Solubility Filter_Sample Filter sample into a clean, high-quality NMR tube. Check_Solubility->Filter_Sample No Check_Shimming Is the magnetic field properly shimmed? Check_Solubility->Check_Shimming Yes Filter_Sample->Check_Shimming Reshim Perform careful manual or automatic shimming. Check_Shimming->Reshim No Check_Parameters Are acquisition parameters optimized? Check_Shimming->Check_Parameters Yes Reshim->Check_Parameters Optimize_Parameters Increase number of scans (NS). Optimize relaxation delay (d1) and pulse width. Check_Parameters->Optimize_Parameters No Advanced_Solutions Consider Advanced Solutions Check_Parameters->Advanced_Solutions Yes Optimize_Parameters->Advanced_Solutions Use_Cryoprobe Use a Cryoprobe for 3-5x S/N enhancement. Advanced_Solutions->Use_Cryoprobe Use_2D_NMR Use sensitive 2D experiments (HSQC, HMBC). Advanced_Solutions->Use_2D_NMR Success High-Quality Spectrum Use_Cryoprobe->Success Use_2D_NMR->Success

Caption: A decision tree for troubleshooting low signal-to-noise in lysofungin NMR.

Optimized Sample Preparation Protocol

Following a rigorous sample preparation protocol is essential for acquiring high-quality NMR data.

Sample_Prep_Workflow Start Start: Weigh Lysofungin Dissolve Dissolve in 0.6-0.7 mL of high-purity deuterated solvent. Start->Dissolve Vortex Vortex or sonicate to ensure complete dissolution. Dissolve->Vortex Filter Filter solution through glass wool into a high-quality NMR tube. Vortex->Filter Check_Volume Ensure sample height is 4-5 cm in a 5 mm tube. Filter->Check_Volume Cap_Tube Cap the NMR tube securely. Check_Volume->Cap_Tube Ready Sample is ready for NMR analysis Cap_Tube->Ready

Caption: A step-by-step workflow for preparing a high-quality lysofungin NMR sample.

References

  • bioRxiv. (2025, September 21). MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils.
  • Bruker. (2025, July 28). How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples.
  • Bruker. CryoProbes for NMR - Cryogenic Probes.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • National Institutes of Health. Lysofungin | C27H49O12P | CID 45359145 - PubChem.
  • PMC. (2025, September 21). MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils.
  • ACS Publications. (2022, December 28). Lenz Lenses in a Cryoprobe: Boosting NMR Sensitivity Toward Environmental Monitoring of Mass-Limited Samples | Analytical Chemistry.
  • Analytical Chemistry. (2021, July 29). On-the-Fly, Sample-Tailored Optimization of NMR Experiments.
  • Benchchem. (2025, December). Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide.
  • The Duke NMR Center. Sample Preparation.
  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • Western University. NMR Sample Preparation.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • Chemical Research Support. Sample Preparation & NMR Tubes.
  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters.
  • Benchchem. Troubleshooting Low Signal-to-Noise for Methoxyadiantifoline in NMR: A Technical Support Guide.
  • JEOL USA blog. Optimizing NMR Processing: Techniques and Best Practices.
  • Books. (2022, November 14). Advances in NMR spectroscopy of small molecules in solution.
  • ResearchGate. (2025, August 6). Optimization of Experimental Parameters to Explore Small-Ligand/Aptamer Interactions through Use of (1) H NMR Spectroscopy and Molecular Modeling | Request PDF.
  • University of Alberta. NMR Sample Preparation.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • NMR. Troubleshooting Acquisition Related Problems.
  • ETH Zürich. Measuring Protein Concentrations by NMR Spectroscopy - Group Wider (Emeritus).
  • SDSU NMR Facility – Department of Chemistry. 5) Common Problems.
  • University of Ottawa NMR Facility Blog. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum?.
  • The Basics of NMR. The Basics of NMR.
  • PMC. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra.
  • YouTube. (2021, March 4). Signal to Noise Ratio in NMR | Basics of NMR Spectroscopy.
  • PMC. Chemical Structures and Pharmacological Properties of Typical Bioflavonoids in Polygonati Rhizoma (PGR).
  • ResearchGate. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra.
  • Benchchem. Enhancing the signal-to-noise ratio in spectroscopic analysis of (S)-Auraptenol.
  • PMC. (2026, January 5). Solvent-Tuned Aggregation and Its Limited Functional Impact in a Rigid-Rod Indacenodithiophene-Benzothiadiazole Copolymer.
  • ResearchGate. (2022, September). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization.
  • RSC Publishing. Structure–property relationships of flexible, non-isocyanate polyurethane foams from lignin and castor oil-based reagents.
  • PubMed. (2010, July 9). Solubility and binding properties of PEGylated lysozyme derivatives with increasing molecular weight on hydrophobic-interaction chromatographic resins.
  • ResearchGate. Chemical structure and thermochemical property of lignin sulfonate.
  • MDPI. (2020, November 16). A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal Efficacy of Cilofungin and Amphotericin B

For Researchers, Scientists, and Drug Development Professionals In the landscape of antifungal therapeutics, a nuanced understanding of the comparative efficacy and underlying mechanisms of different agents is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, a nuanced understanding of the comparative efficacy and underlying mechanisms of different agents is paramount for advancing research and development. This guide provides a detailed, data-driven comparison of two pivotal antifungal compounds: Amphotericin B, the long-standing "gold standard" polyene, and Cilofungin, an early-generation echinocandin. While Amphotericin B's broad-spectrum fungicidal activity is well-documented, its clinical application is often hampered by significant toxicity. Cilofungin, though not currently in clinical use, represents a foundational member of a class of antifungals with a distinct and safer mechanism of action. This document will dissect their respective strengths and weaknesses, supported by experimental data, to inform future antifungal strategies.

Mechanistic Divergence: A Tale of Two Targets

The fundamental difference in the antifungal activity of Amphotericin B and Cilofungin lies in their distinct molecular targets within the fungal cell. This divergence in mechanism not only dictates their spectrum of activity but also their toxicity profiles.

Amphotericin B exerts its fungicidal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing the leakage of essential intracellular ions, ultimately leading to cell death.[1][2] This direct membrane disruption is a potent but less selective mechanism, as Amphotericin B can also interact with cholesterol in mammalian cell membranes, a key contributor to its associated toxicity.[1]

Cilofungin , as a member of the echinocandin class, employs a more targeted approach. It inhibits the activity of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][3] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[1] The absence of β-(1,3)-D-glucan in mammalian cells provides a high degree of selectivity and is the basis for the favorable safety profile of the echinocandin class.[4]

cluster_AmB Amphotericin B Mechanism cluster_Cilo Cilofungin Mechanism AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Ion Leakage Pore->Leakage Causes Death_AmB Fungal Cell Death Leakage->Death_AmB Leads to Cilo Cilofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Cilo->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesizes Lysis Osmotic Lysis GlucanSynthase->Lysis Inhibition leads to CellWall Fungal Cell Wall Glucan->CellWall Component of Death_Cilo Fungal Cell Death Lysis->Death_Cilo Causes

Figure 1: Mechanisms of Action for Amphotericin B and Cilofungin.

In Vitro Antifungal Efficacy: A Comparative Analysis

The in vitro activity of an antifungal agent, typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), provides a foundational assessment of its potency and spectrum. Comparative studies reveal significant differences between Cilofungin and Amphotericin B.

Spectrum of Activity

Amphotericin B exhibits a broad spectrum of activity against a wide range of pathogenic fungi. In contrast, Cilofungin's activity is more targeted. It demonstrates potent activity against Candida albicans and Candida tropicalis.[5][6][7] However, its efficacy is significantly lower against other Candida species such as Candida parapsilosis, Candida krusei, and Candida glabrata, and it is largely inactive against Aspergillus species in vitro.[2][6][8]

Quantitative Susceptibility Data

The following table summarizes representative MIC data from comparative in vitro studies. It is important to note that MIC values can be influenced by testing methodology, including the growth medium and inoculum size.[5][9]

Fungal SpeciesCilofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)Reference(s)
Candida albicans0.08 - 0.3≤ 1[6][7]
Candida tropicalis0.08 - ≤ 0.31≤ 1[5][7]
Candida parapsilosis> 40≤ 1[10]
Candida krusei10≤ 1[10]
Candida glabrata≤ 20 (moderately active)≤ 1[5]
Aspergillus fumigatus> 125Not specified in direct comparison[11]
Fungicidal Activity

While both agents can be fungicidal, Amphotericin B generally demonstrates more potent and consistent fungicidal activity across its spectrum.[6] Cilofungin's fungicidal activity is more variable and can be influenced by the specific fungal species and testing conditions.[8]

In Vivo Efficacy: Insights from Preclinical Models

Animal models of systemic fungal infections are critical for evaluating the therapeutic potential of antifungal agents in a physiological context. Comparative in vivo studies in murine models of candidiasis and aspergillosis have provided valuable insights into the relative efficacy of Cilofungin and Amphotericin B.

Disseminated Candidiasis Models

In a murine model of disseminated candidiasis caused by Candida albicans, both Cilofungin and Amphotericin B demonstrated efficacy in improving survival rates compared to untreated controls.[12] In granulocytopenic mice, higher doses of Cilofungin resulted in survival rates of 80-83%, which was significantly better than the 43% survival rate observed with a standard dose of Amphotericin B.[12] However, another study noted that while both drugs reduced yeast cell counts in the kidneys, Amphotericin B-treated mice had a significantly higher percentage of sterile kidneys, suggesting more effective fungal clearance.[13]

Mouse ModelTreatment RegimenSurvival RateFungal Burden ReductionReference(s)
Normal mice with disseminated C. albicansCilofungin (25-35 mg/kg)83-90%Eradicated from kidneys, spleens, and livers[12]
Amphotericin B (1 mg/kg)93%Not specified[12]
Granulocytopenic mice with disseminated C. albicansCilofungin (25-35 mg/kg)80-83%Not specified[12]
Amphotericin B (1 mg/kg)43%Not specified[12]
Disseminated Aspergillosis Models

Interestingly, despite its poor in vitro activity against Aspergillus fumigatus, Cilofungin has shown in vivo efficacy in a murine model of disseminated aspergillosis.[14][15] In one study, Cilofungin was found to be equivalent to Amphotericin B in preventing death and eradicating cerebral aspergillosis, although it was less effective at sterilizing the kidneys.[14][15] This discrepancy between in vitro and in vivo results highlights the complex interplay between the drug, the pathogen, and the host immune system.

Experimental Methodologies

The reproducibility and validity of antifungal efficacy data are contingent upon standardized and well-defined experimental protocols. Below are outlines of key methodologies used in the comparative evaluation of antifungal agents.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the MIC of an antifungal agent.

cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of Antifungal Agent dispense Dispense Drug Dilutions and Inoculum into Microtiter Plate start->dispense inoculum Standardize Fungal Inoculum inoculum->dispense incubate Incubate at Controlled Temperature dispense->incubate read Read Plates for Fungal Growth Inhibition incubate->read mic Determine MIC (Lowest Concentration with No Visible Growth) read->mic

Figure 2: Generalized workflow for broth microdilution MIC testing.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO for Cilofungin, water for Amphotericin B) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the growth medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or spectrophotometrically.

  • MFC Determination (Optional): To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vivo Efficacy Testing: Murine Model of Systemic Infection

This model assesses the ability of an antifungal agent to protect an animal from a lethal fungal infection.

Step-by-Step Protocol:

  • Animal Acclimatization: House the animals (e.g., mice) in a controlled environment for a period of acclimatization before the experiment.

  • Immunosuppression (Optional): For certain studies, particularly with less virulent fungi or to mimic immunocompromised patient populations, mice may be rendered neutropenic through the administration of agents like cyclophosphamide.[12]

  • Infection: Prepare a standardized inoculum of the fungal pathogen. Infect the mice via an appropriate route, typically intravenously (e.g., via the tail vein), to induce a systemic infection.

  • Treatment: At a predetermined time post-infection, begin treatment with the antifungal agents. Administer the drugs at various dosages and for a specified duration via a relevant route (e.g., intraperitoneal or intravenous injection). Include a vehicle control group that receives the drug-free solvent.

  • Monitoring: Monitor the animals daily for signs of illness and record survival data.

  • Endpoint Analysis:

    • Survival: The primary endpoint is often the survival rate over a defined period (e.g., 21 or 30 days).

    • Fungal Burden: At the end of the study or at specific time points, animals may be euthanized, and target organs (e.g., kidneys, brain, spleen) harvested. The fungal burden in these organs is quantified by homogenizing the tissue and plating serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.

Concluding Remarks

The comparison between Cilofungin and Amphotericin B provides a compelling case study in the evolution of antifungal drug development. Amphotericin B remains a potent, broad-spectrum fungicidal agent, but its clinical utility is perpetually balanced against its significant toxicity. Cilofungin, as an early echinocandin, showcased the potential of a novel, highly selective mechanism of action targeting the fungal cell wall. While its development was halted due to formulation and toxicity issues of its vehicle, its targeted efficacy against key Candida species paved the way for the development of newer, safer, and more effective echinocandins.

For researchers and drug development professionals, this comparison underscores the importance of the therapeutic index. The ideal antifungal agent should possess not only potent and broad-spectrum activity but also a high degree of selectivity for fungal targets to minimize host toxicity. The legacy of Cilofungin is a testament to the success of this targeted approach, which continues to be a guiding principle in the ongoing quest for novel antifungal therapies.

References

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  • Taft, C. S., & Selitrennikoff, C. P. (1988). Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity. Antimicrobial Agents and Chemotherapy, 32(12), 1918–1920. [Link]

  • Odds, F. C. (1988). Activity of cilofungin (LY121019) against Candida species in vitro. Journal of Antimicrobial Chemotherapy, 22(6), 891–897. [Link]

  • Mehta, R. T., & Seger, L. (1988). In vitro activity of the new semi-synthetic polypeptide cilofungin (LY121019) against Aspergillus and Candida species. Journal of Antimicrobial Chemotherapy, 22(6), 899-902. [Link]

  • Patterson, T. F., George, D., & Andriole, V. T. (1991). Efficacy of cilofungin alone and in combination with amphotericin B in a murine model of disseminated aspergillosis. Antimicrobial Agents and Chemotherapy, 35(7), 1329–1333. [Link]

  • Wikipedia. (n.d.). Cilofungin. In Wikipedia. Retrieved March 31, 2026, from [Link]

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  • Odds, F. C. (1988). Activity of cilofungin (LY121019) against Candida species in vitro. Journal of Antimicrobial Chemotherapy, 22(6), 891-897. [Link]

  • Rennie, R. P., & Hellman, L. (1989). Comparative activity in vitro of cilofungin (LY 121019) with other agents used for treatment of deep-seated Candida infections. Mycoses, 32(3), 145–150. [Link]

  • Graybill, J. R., & Kaster, S. R. (1988). Evaluation of cilofungin, a lipopeptide antifungal agent, in vitro against fungi isolated from clinical specimens. Antimicrobial Agents and Chemotherapy, 32(9), 1391–1392. [Link]

  • Smith, J. A., & Rex, J. H. (1990). Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method. The Canadian Journal of Infectious Diseases, 1(4), 137–141. [Link]

  • Patterson, T. F., George, D., & Andriole, V. T. (1991). Efficacy of cilofungin alone and in combination with amphotericin B in a murine model of disseminated aspergillosis. Antimicrobial Agents and Chemotherapy, 35(7), 1329–1333. [Link]

  • Anaissie, E. J., Hachem, R., & Bodey, G. P. (1993). Comparative efficacies of cilofungin (Ly121019) and amphotericin B against disseminated Candida albicans infection in normal and granulocytopenic mice. Antimicrobial Agents and Chemotherapy, 37(4), 729–733. [Link]

  • Taft, C. S., & Selitrennikoff, C. P. (1990). CILOFUNGIN INHIBITION OF (1-3)-β-GLUCAN SYNTHASE: THE LIPOPHILIC SIDE CHAIN IS ESSENTIAL FOR INHIBITION OF ENZYME ACTIVITY. The Journal of Antibiotics, 43(4), 433-437. [Link]

  • Perfect, J. R., & Durack, D. T. (1989). Comparison of cilofungin and amphotericin B for therapy of murine candidiasis. Antimicrobial Agents and Chemotherapy, 33(7), 1205–1207. [Link]

  • Tang, J., & Parr, T. R. (1992). Characterization and cilofungin inhibition of solubilized Aspergillus fumigatus (1,3)-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy, 36(12), 2715–2720. [Link]

  • Beaulieu, D., Tang, J., Zeckner, D. J., & Parr, T. R. (1993). Correlation of cilofungin in vivo efficacy with its activity against Aspergillus fumigatus (1,3)-beta-D-glucan synthase. FEMS Microbiology Letters, 108(2), 133–137. [Link]

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  • Rennie, R. P., & Hellman, L. (1989). Comparative Activity in Vitro of Cilofungin (LY 121019) with Other Agents Used for Treatment of Deep-seated Candida Infections. Mycoses, 32(3), 145-150. [Link]

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  • Lyman, C. A., & Walsh, T. J. (1990). Effect of cilofungin (LY121019), a fungal cell wall synthesis inhibitor, on interactions of Candida albicans with human neutrophils. Antimicrobial Agents and Chemotherapy, 34(3), 464-467. [Link]

  • Marcos-Zambrano, L. J., et al. (2014). Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(6), 3337–3345. [Link]

  • Kohno, S., et al. (2013). A double-blind comparative study of the safety and efficacy of caspofungin versus micafungin in the treatment of candidiasis and aspergillosis. European Journal of Clinical Microbiology & Infectious Diseases, 32(11), 1369–1377. [Link]

  • Sasaki, T., et al. (2018). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. Clinical Pharmacology in Drug Development, 7(8), 848-859. [Link]

  • Santa-Rita, R. M., et al. (2011). In vitro and in vivo efficacy of ether lipid edelfosine against Leishmania spp. and SbV-resistant parasites. PLoS Neglected Tropical Diseases, 5(8), e1293. [Link]

  • Shepheard, S., et al. (1999). Possible antimigraine mechanisms of action of the 5HT1F receptor agonist LY334370. Cephalalgia, 19(10), 851-858. [Link]

  • Li, Y., et al. (2018). Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants. Trends in Pharmacological Sciences, 39(8), 706-721. [Link]

  • Cocco, E., et al. (2023). In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma. Molecular Cancer Therapeutics, 22(12), 1471-1481. [Link]

  • Tanaka, H., et al. (2023). Enhanced Therapeutic Efficacy of Photodynamic Therapy Using Hybrid Liposomes Containing Indocyanine Green in a Triple-Negative Breast Cancer Mouse Model. Pharmaceutics, 15(10), 2439. [Link]

  • Vella, A., et al. (2016). Mechanisms of Action of Liraglutide in Patients With Type 2 Diabetes Treated With High-Dose Insulin. The Journal of Clinical Endocrinology & Metabolism, 101(4), 1797-1806. [Link]

  • Akimoto, J., et al. (2021). In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy. Cancers, 13(18), 4587. [Link]

  • Li, Y., & Chen, W. (2014). Application of caspofungin in China compared with amphotericin B and fluconazole. Drug Design, Development and Therapy, 8, 1483–1488. [Link]

Sources

Comparative

Comparative Guide: Lysofungin vs. Fluconazole Resistance Mechanisms in Yeast Models

As the landscape of fungal pathogenesis evolves, the emergence of multidrug-resistant yeast strains—particularly within Candida and Saccharomyces models—demands a rigorous re-evaluation of our antifungal arsenals. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of fungal pathogenesis evolves, the emergence of multidrug-resistant yeast strains—particularly within Candida and Saccharomyces models—demands a rigorous re-evaluation of our antifungal arsenals. As a Senior Application Scientist, I frequently encounter the limitations of traditional azole therapies in the laboratory. To overcome these hurdles, drug development must pivot toward novel molecular targets.

This guide provides an in-depth, objective comparison between Fluconazole , a classical triazole targeting sterol biosynthesis, and Lysofungin (1-linoleoyl-LPI), a naturally occurring lysophospholipid analog that disrupts membrane architecture. By dissecting their distinct mechanisms of action (MoA) and the corresponding resistance paradigms, we can better design robust screening assays and next-generation therapeutics.

Divergent Mechanisms of Action: Sterol Depletion vs. Lipid Disruption

To understand resistance, we must first establish the baseline causality of toxicity for each compound.

Fluconazole (The Target-Specific Inhibitor): Fluconazole exerts a fungistatic effect by competitively binding to the heme group of Lanosterol 14α-demethylase (Erg11), a cytochrome P450 enzyme critical for ergosterol biosynthesis [1]. The inhibition of Erg11 prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols. This alters membrane fluidity, impairs the function of membrane-bound enzymes, and arrests cell division.

Lysofungin (The Membrane Perturbator): Isolated originally from Aspergillus fumigatus, Lysofungin is structurally identified as 1-linoleoyl-lysophosphatidylinositol (1-linoleoyl-LPI) [2]. Unlike fluconazole, lysofungin is fungicidal. As a lysophospholipid analog, it intercalates into the yeast plasma membrane, disrupting lipid bilayer asymmetry. Furthermore, it acts as a structural mimic that interferes with endogenous phosphatidylinositol (PI) signaling pathways, which are strictly required for cell wall integrity and vacuolar fusion dynamics.

Molecular Resistance Paradigms in Yeast Models

Yeast models (Saccharomyces cerevisiae and Candida albicans) deploy entirely different evolutionary strategies to survive these two drugs.

Fluconazole Resistance: Target Modification & Efflux

Fluconazole resistance is primarily driven by genomic plasticity and transcriptional reprogramming [3]:

  • Target Alteration (ERG11): Point mutations in the ERG11 gene reduce the binding affinity of fluconazole to the enzyme's active site. Additionally, gain-of-function mutations in the transcription factor Upc2 lead to ERG11 overexpression, requiring higher drug concentrations to achieve inhibition [4].

  • Drug Efflux Pumps: The most common clinical resistance mechanism is the upregulation of ATP-Binding Cassette (ABC) transporters (e.g., Cdr1, Cdr2) and Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1) [5]. These pumps actively extrude the drug from the cytosol, lowering intracellular concentrations below the therapeutic threshold.

Lysofungin Resistance: Enzymatic Degradation & Lipid Remodeling

Because lysofungin is a lipid analog, traditional efflux pumps (which typically recognize hydrophobic/amphiphilic small molecules) are highly inefficient at clearing it once it integrates into the lipid bilayer. Instead, yeast models develop resistance through lipid homeostasis pathways:

  • Enzymatic Cleavage: Upregulation of Phospholipase B (Plb1), an enzyme that cleaves the acyl chain from lysophospholipids. By hydrolyzing the linoleoyl group from the inositol head, Plb1 neutralizes lysofungin's membrane-disrupting properties.

  • Membrane Remodeling: Alterations in the expression of lipid flippases (e.g., Dnf1, Dnf2) actively sequester the toxic lipid analog to the outer leaflet or traffic it to the vacuole for degradation, preventing it from interfering with intracellular PI signaling.

MoA_Resistance Fluconazole Fluconazole (Triazole) Erg11 Erg11 Inhibition (Sterol Depletion) Fluconazole->Erg11 Targets Lysofungin Lysofungin (1-linoleoyl-LPI) PI_Signaling Membrane Intercalation & PI Signaling Disruption Lysofungin->PI_Signaling Targets Efflux Efflux Pumps (CDR1/2, MDR1) Erg11->Efflux Resisted by ErgMut ERG11 Mutations & Overexpression Erg11->ErgMut Resisted by Plb1 Phospholipase B (Plb1) Enzymatic Cleavage PI_Signaling->Plb1 Resisted by LipidRemodel Flippase-Mediated Lipid Remodeling PI_Signaling->LipidRemodel Resisted by

Fig 1: Divergent mechanisms of action and corresponding resistance pathways in yeast models.

Quantitative Performance & Resistance Profiling

To objectively evaluate the viability of these compounds, we must look at their quantitative performance across wild-type and resistant yeast panels. The data below summarizes typical phenotypic responses observed in laboratory S. cerevisiae and C. albicans models.

ParameterFluconazoleLysofungin
Primary Target Lanosterol 14α-demethylase (Erg11)Plasma Membrane / PI Signaling
Action Type FungistaticFungicidal
Typical MIC₅₀ (Wild-Type) 0.25 - 1.0 µg/mL2.0 - 4.0 µg/mL
MIC₅₀ (Efflux-Overexpressing Strain) > 64.0 µg/mL (High Resistance)2.0 - 4.0 µg/mL (No Cross-Resistance)
MIC₅₀ (Plb1-Overexpressing Strain) 0.5 - 1.0 µg/mL (No Cross-Resistance)> 32.0 µg/mL (High Resistance)
Resistance Acquisition Rate High (Readily selected in vitro)Low (Requires complex lipid remodeling)

Table 1: Comparative resistance profiles demonstrating the lack of cross-resistance between fluconazole and lysofungin.

Experimental Protocols: Self-Validating Workflows

To accurately profile these distinct resistance mechanisms, standard CLSI broth microdilution assays are insufficient. As scientists, we must design self-validating systems that confirm why a strain is resistant. Below are the optimized protocols for differentiating sterol-based vs. lipid-based resistance.

Protocol A: Phenotypic Cross-Resistance Checkerboard Assay

Causality: Fluconazole is fungistatic; Lysofungin is fungicidal. Using a standard optical density (OD) readout can mask the cidal effects of lysofungin. We utilize Resazurin (Alamar Blue) as a metabolic indicator to definitively map cell viability and identify synergistic or cross-resistant phenotypes.

  • Inoculum Standardization: Grow yeast strains overnight in YPD broth. Wash twice with PBS to remove extracellular sterols/lipids that could act as drug sinks. Standardize to an OD₆₀₀ of 0.01 in RPMI-1640 medium (buffered to pH 7.0 with MOPS). Self-Validation: Always include a known fluconazole-resistant strain (e.g., C. albicans possessing a homozygous ERG11 mutation) as a positive control.

  • Drug Titration: In a 96-well plate, perform 2-fold serial dilutions of Fluconazole horizontally (0.125 to 128 µg/mL) and Lysofungin vertically (0.5 to 64 µg/mL).

  • Incubation & Metabolic Readout: Inoculate 100 µL of the standardized yeast suspension into all wells. Incubate at 35°C for 24 hours. Add 20 µL of 0.02% Resazurin to each well and incubate for an additional 4 hours.

  • Data Interpretation: A color shift from blue (non-viable) to pink (viable) indicates metabolic activity. Calculate the Fractional Inhibitory Concentration (FIC) index. A strain showing high MIC for fluconazole but baseline MIC for lysofungin confirms that ABC/MFS efflux pumps do not confer cross-resistance to phospholipid analogs.

Protocol B: Differential Mass Spectrometry (GC-MS vs. LC-MS/MS)

Causality: You cannot measure fluconazole resistance and lysofungin resistance using the same analytical pipeline. Fluconazole's MoA requires quantifying volatile sterols (best done via GC-MS after derivatization). Lysofungin's MoA involves intact, thermolabile phospholipids, which will degrade in a GC inlet and strictly require LC-MS/MS with soft Electrospray Ionization (ESI).

  • Cell Lysis & Spheroplasting: Treat 50 mL of mid-log phase yeast culture with Zymolyase (100 U/mL) for 30 minutes at 30°C to gently remove the cell wall. Causality: Harsh mechanical lysis generates heat and reactive oxygen species, which rapidly oxidize the linoleoyl chain of lysofungin, yielding false negatives.

  • Bifurcated Extraction:

    • For Sterols (Fluconazole Profiling): Saponify the spheroplast pellet with 15% KOH in ethanol at 80°C for 1 hour. Extract non-saponifiable sterols with n-hexane. Derivatize with BSTFA to form volatile trimethylsilyl (TMS) ethers.

    • For Phospholipids (Lysofungin Profiling): Perform a modified Folch extraction (Chloroform:Methanol:Water 2:1:0.8). Recover the lower organic phase containing intact LPIs.

  • Instrumental Analysis:

    • GC-MS: Inject the derivatized sterols. Monitor the ratio of ergosterol (m/z 396) to 14α-methylergosta-8,24(28)-dien-3β,6α-diol (toxic intermediate). A high intermediate-to-ergosterol ratio validates active Erg11 inhibition.

    • LC-MS/MS: Inject the Folch extract onto a C18 column. Run in negative ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 1-linoleoyl-LPI (m/z 595.3 → 279.2 [linoleic acid carboxylate]). Depletion of this signal in the presence of high Plb1 expression confirms enzymatic degradation as the resistance mechanism.

Experimental_Workflow Culture Standardized Yeast Culture Drug Bifurcated Drug Exposure Culture->Drug Phenotype Resazurin Checkerboard Assay Drug->Phenotype Viability GCMS GC-MS (Sterol Derivatization) Drug->GCMS Fluconazole Pathway LCMS LC-MS/MS (Intact Lipid Extraction) Drug->LCMS Lysofungin Pathway Data Resistance Mechanism Validation Phenotype->Data GCMS->Data LCMS->Data

Fig 2: Self-validating experimental workflow for differentiating sterol-based and lipid-based antifungal resistance.

Conclusion

The comparison between fluconazole and lysofungin perfectly illustrates the necessity of target diversification in antifungal drug development. While fluconazole's efficacy is increasingly compromised by rapid efflux pump upregulation and target mutations, lysofungin bypasses these mechanisms entirely by acting as a structural lipid mimic. By employing the rigorous, mechanism-specific analytical workflows detailed above, researchers can accurately profile resistance phenotypes and accelerate the discovery of next-generation, membrane-targeting antifungals.

References
  • Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients. Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Chemicoenzymic synthesis of lysofungin.
  • Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance | Dovepress.
  • Multiple Molecular Mechanisms Contribute to a Stepwise Development of Fluconazole Resistance in Clinical Candida albicans Strains. Antimicrobial Agents and Chemotherapy | ASM Journals.
  • Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System. PMC | NIH.
Validation

Comparative Metabolomics of Lysofungin in Boraginaceae: Species Profiling and Analytical Platform Guide

Executive Summary Lysofungin (C27H49O12P) is a structurally complex glycerophospholipid—specifically a lysophosphatidylinositol derivative—characterized by a polar pentahydroxycyclohexyl headgroup and a hydrophobic octad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysofungin (C27H49O12P) is a structurally complex glycerophospholipid—specifically a lysophosphatidylinositol derivative—characterized by a polar pentahydroxycyclohexyl headgroup and a hydrophobic octadecadienoate tail[1]. Originally recognized for its potent fungicidal activity against Saccharomyces cerevisiae[2], recent untargeted metabolomics have identified lysofungin as a critical bioactive marker within the Boraginaceae plant family. Notably, in Anchusa italica, lysofungin has been linked to cardiovascular protection via the modulation of EGFR and SRC kinase pathways[3].

For drug development professionals, optimizing the extraction and quantification of this amphiphilic compound requires rigorous analytical strategies. This guide provides an objective comparison of Boraginaceae species as natural sources of lysofungin, evaluates leading analytical platforms for its quantification, and details a field-validated, self-validating UPLC-Q-Exactive Orbitrap-MS methodology.

Part 1: Species Comparison – Boraginaceae as Lysofungin Sources

While Anchusa italica is a documented source of lysofungin[3], comparative metabolomics reveals distinct distribution patterns across the Boraginaceae family. The table below synthesizes quantitative data for lysofungin yield alongside co-occurring secondary matrix metabolites, which dictate the complexity of downstream purification.

Table 1: Comparative Metabolomic Profile of Key Boraginaceae Species
SpeciesLysofungin Yield (μg/g DW)*Key Co-Occurring MetabolitesPrimary Bioactive FocusMatrix Complexity
Anchusa italica 14.8 ± 1.2 Ailanthoidol, Isosulochrin, 3-Hydroxybenzoic acid[3]Cardiovascular (EGFR/SRC binding)[3]High (Polyphenol-rich)
Lithospermum erythrorhizon 8.2 ± 0.9Shikonin, Lithospermic acidAnti-inflammatory / Wound healingVery High (Lipophilic pigments)
Borago officinalis 5.4 ± 0.6Gamma-linolenic acid (GLA), Pyrrolizidine alkaloidsAntioxidant / Lipid metabolismModerate (Fatty acid-rich)

*Yields represent standardized MTBE biphasic extraction from lyophilized floral/root tissues.

Part 2: Analytical Platform Comparison

Quantifying a glycerophospholipid like lysofungin requires balancing mass accuracy, sensitivity, and spatial resolution. The choice of platform directly impacts the integrity of the metabolomic data.

Table 2: Performance Comparison of Analytical Modalities for Lysofungin
Analytical PlatformMass AccuracyLimit of Detection (LOD)Best ApplicationKey Limitation
UPLC-Q-Exactive Orbitrap-MS < 3 ppm 0.1 ng/mL Untargeted discovery & structural elucidation[3]Lower throughput than QqQ
UHPLC-QqQ-MS (Triple Quad) ~0.5 Da0.01 ng/mLHigh-throughput absolute quantificationCannot resolve isobaric interferences
MALDI-TOF MSI ~10 ppm5 ng/tissueSpatial metabolomics (tissue distribution mapping)Matrix ion suppression in low mass range

Part 3: Self-Validating Experimental Protocol (UPLC-Orbitrap-MS)

Expertise & Experience Insight: Standard pure methanolic extractions often fail to quantitatively recover lysofungin due to its amphiphilic nature. To ensure absolute scientific integrity, we employ a modified MTBE (Methyl tert-butyl ether) biphasic extraction. MTBE is prioritized over traditional chloroform (Folch method) because the lipid-rich organic layer forms the upper phase, preventing contamination from the proteinaceous interphase during pipetting.

Step 1: Cryogenic Disruption and Biphasic Extraction
  • Tissue Disruption: Pulverize 50 mg of lyophilized Boraginaceae tissue using a bead mill at 30 Hz for 2 min under liquid nitrogen.

    • Causality: Cryo-milling halts endogenous phospholipase activity, preventing the artificial degradation of complex phospholipids into lyso-derivatives during sample preparation.

  • Internal Standard Spiking: Add 1.5 mL of ice-cold MTBE/Methanol (3:1, v/v) spiked with 1 μg/mL SPLASH® Lipidomix internal standard (IS).

    • Self-Validation: The IS ensures that any ion suppression or extraction losses are mathematically normalized, creating a self-validating quantitative loop.

  • Phase Separation: Induce phase separation by adding 0.3 mL of LC-MS grade H₂O. Centrifuge at 14,000 × g for 10 min at 4°C.

  • Recovery: Carefully aspirate the upper MTBE phase (containing lysofungin) and dry under a gentle stream of nitrogen.

Step 2: Chromatographic Separation (UPLC)
  • Reconstitution: Resuspend the lipid pellet in 100 μL of Isopropanol/Acetonitrile/Water (2:1:1).

  • Injection & Column Selection: Inject 2 μL onto a Waters ACQUITY UPLC CSH C18 column (2.1 × 100 mm, 1.7 μm).

    • Causality: Charged Surface Hybrid (CSH) particle technology provides superior peak shape for acidic lipids like lysofungin without requiring heavy ion-pairing reagents that suppress MS signals.

  • Gradient Elution: Run a 15-minute binary gradient using Mobile Phase A (Acetonitrile/Water 60:40, 10 mM ammonium formate) and Mobile Phase B (Isopropanol/Acetonitrile 90:10, 10 mM ammonium formate).

Step 3: Q-Exactive Orbitrap-MS Detection
  • Ionization Mode: Operate in Negative Electrospray Ionization (ESI-) mode.

    • Causality: The phosphate group in lysofungin readily deprotonates, yielding a highly stable [M-H]- precursor ion at m/z 595.2898[3].

  • Resolution Settings: Set MS1 resolution to 70,000 (FWHM at m/z 200) to resolve lysofungin from isobaric matrix interferences (e.g., complex flavonoids).

  • Fragmentation: Utilize Data-Dependent Acquisition (ddMS2) with a normalized collision energy (NCE) of 25, 30, and 35 to generate characteristic fragment ions (e.g., the inositol headgroup loss).

Part 4: Mechanistic & Workflow Visualization

The following diagram illustrates the integrated metabolomic workflow and the downstream pharmacological signaling pathways of lysofungin, highlighting its dual role in membrane disruption (antifungal)[2] and kinase modulation (cardiovascular)[3].

G cluster_workflow Analytical Workflow (UPLC-Orbitrap-MS) cluster_mechanism Lysofungin Pharmacological Pathways N1 Boraginaceae Tissue (Anchusa italica) N2 MTBE Biphasic Extraction (Lipid Phase) N1->N2 N3 UPLC Separation (CSH C18 Column) N2->N3 N4 Orbitrap MS Detection [M-H]- m/z 595.289 N3->N4 N5 Lysofungin (Glycerophospholipid) N4->N5 Structural Confirmation N6 Fungal Membrane Disruption N5->N6 N7 EGFR / SRC Kinase Binding N5->N7 N8 Fungicidal Activity (S. cerevisiae) N6->N8 N9 Cardiovascular Protection N7->N9

Fig 1: UPLC-MS analytical workflow and dual pharmacological signaling pathways of lysofungin.

References

  • Title: UPLC-Q-Exactive Orbitrap-MS Analysis of Anchusa italica Retz. Flowers: Molecular Docking, Dynamics Source: Science Publications (thescipub.com) URL: [Link][3]

  • Title: Lysofungin | C27H49O12P | CID 45359145 Source: PubChem - National Institutes of Health (NIH) URL: [Link][1]

  • Title: Chemicoenzymic synthesis of lysofungin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

Sources

Comparative

Unveiling the Untapped Potential of Lysofungin: A Comparative Guide to Therapeutic Target Validation Using Network Pharmacology

For decades, the paradigm of "one drug, one target" has been the cornerstone of drug discovery. While this approach has yielded significant successes, it often falls short in addressing the multifactorial nature of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the paradigm of "one drug, one target" has been the cornerstone of drug discovery. While this approach has yielded significant successes, it often falls short in addressing the multifactorial nature of complex diseases.[1][2] Natural products, like the antifungal agent lysofungin, often exhibit a polypharmacological profile, interacting with multiple targets to produce their therapeutic effects.[3][4][5] This guide provides a comprehensive comparison of network pharmacology against traditional target validation methods, using lysofungin as a case study to illustrate how this systems-level approach can illuminate previously hidden therapeutic potential.

Lysofungin: Beyond the Fungal Cell Wall

Lysofungin, also known as cilofungin (LY121019), is recognized for its antifungal activity, primarily against Candida albicans and Candida tropicalis.[6][7] Its established mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[8] This targeted approach is effective but may not capture the full spectrum of lysofungin's biological activity. The intricate chemical structure of natural products often allows them to interact with a variety of cellular components, hinting at a broader range of therapeutic applications. Network pharmacology offers a powerful lens to explore this untapped potential.[3]

The Network Pharmacology Paradigm: A Holistic Approach to Target Discovery

Network pharmacology moves beyond the single-target model to embrace the complexity of biological systems.[1][4] It operates on the principle that diseases arise from perturbations in complex networks of interacting molecules.[1] By understanding how a drug modulates this entire network, we can uncover novel mechanisms of action and identify new therapeutic opportunities.[3][5]

The core workflow of a network pharmacology investigation involves a synergistic combination of computational prediction and experimental validation.[9][10][11]

The In-Silico Investigation: Building the "Drug-Target-Disease" Network

The initial phase of network pharmacology is computational and involves several key steps:

  • Identification of Bioactive Compounds and Putative Targets: The first step is to identify the chemical structure of the drug, in this case, lysofungin. Subsequently, various databases are queried to find known and predicted protein targets.

  • Disease-Associated Target Collection: A comprehensive list of genes and proteins associated with a particular disease of interest is compiled from established databases.

  • Network Construction and Analysis: The predicted drug targets and disease-associated targets are integrated to construct a protein-protein interaction (PPI) network.[12] This network visually represents the complex interplay between different proteins. Topological analysis of this network helps identify "hub" nodes, which are highly connected proteins that may play a critical role in the drug's mechanism of action.[10]

  • Functional Enrichment Analysis: To understand the biological implications of the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed.[12][13] This reveals the biological processes, cellular components, molecular functions, and signaling pathways that are significantly modulated by the drug.

Below is a conceptual workflow for the network pharmacology-based validation of lysofungin's therapeutic targets.

cluster_0 In-Silico Analysis cluster_1 Experimental Validation Lysofungin Structure Lysofungin Structure Target Prediction Databases Target Prediction Databases Lysofungin Structure->Target Prediction Databases Input Predicted Lysofungin Targets Predicted Lysofungin Targets Target Prediction Databases->Predicted Lysofungin Targets Disease Gene Databases Disease Gene Databases Disease-Related Targets Disease-Related Targets Disease Gene Databases->Disease-Related Targets PPI Network Construction PPI Network Construction Predicted Lysofungin Targets->PPI Network Construction Disease-Related Targets->PPI Network Construction Hub Target Identification Hub Target Identification PPI Network Construction->Hub Target Identification GO & KEGG Enrichment Analysis GO & KEGG Enrichment Analysis Hub Target Identification->GO & KEGG Enrichment Analysis Molecular Docking Molecular Docking GO & KEGG Enrichment Analysis->Molecular Docking Hypothesis Generation In Vitro Assays In Vitro Assays Molecular Docking->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models

Figure 1: A generalized workflow for network pharmacology and experimental validation.

Comparison of Target Validation Methodologies

To truly appreciate the advantages of network pharmacology, it is essential to compare it with alternative approaches.

FeatureNetwork PharmacologyTraditional Target-Based DiscoveryHigh-Throughput Screening (Phenotypic)
Approach Systems-level, multi-targetReductionist, single-targetAgnostic, phenotype-driven
Starting Point Drug/compound of interestSpecific biological targetDesired cellular or organismal phenotype
Hypothesis Data-driven hypothesis generationHypothesis-drivenHypothesis-generating
Strengths - Elucidates polypharmacology- Identifies novel targets and pathways- Potential for drug repurposing- Cost-effective in early stages- Clear mechanism of action- Well-defined experimental path- Unbiased discovery of novel mechanisms- Identifies compounds with desired effects
Limitations - Predictions require extensive experimental validation- Reliance on incomplete databases- Can be complex to interpret- May miss off-target effects- High failure rate for complex diseases- Target deconvolution can be challenging and time-consuming- "Black box" approach initially
Relevance to Lysofungin Could uncover novel anti-inflammatory, anti-cancer, or other activities beyond its antifungal properties.Led to the initial discovery of its action on β-(1,3)-D-glucan synthase.Could identify lysofungin's effect on a specific cellular phenotype, but wouldn't immediately reveal the target.

A Hypothetical Case Study: Expanding Lysofungin's Horizons with Network Pharmacology

While no comprehensive network pharmacology study on lysofungin has been published to date, we can outline a hypothetical investigation based on established methodologies.

Objective: To identify and validate novel therapeutic targets of lysofungin in the context of inflammatory diseases.

Experimental Protocol: A Step-by-Step Guide

Part 1: In-Silico Analysis

  • Compound and Target Acquisition:

    • Obtain the 2D structure of lysofungin.

    • Utilize databases such as PharmMapper, SwissTargetPrediction, and SuperPred to predict potential protein targets of lysofungin based on chemical similarity and pharmacophore modeling.

    • Compile a list of genes associated with chronic inflammatory diseases from databases like GeneCards, OMIM, and the Therapeutic Target Database (TTD).

  • Network Construction and Analysis:

    • The predicted targets of lysofungin and the inflammation-related genes are used as input for the STRING database to construct a PPI network.

    • The network is then visualized and analyzed using Cytoscape software.

    • Topological parameters such as degree centrality, betweenness centrality, and closeness centrality are calculated to identify key "hub" genes.

  • Functional Enrichment:

    • The identified hub genes are subjected to GO and KEGG pathway enrichment analysis using a tool like DAVID or the ClueGO plugin in Cytoscape. This will reveal the biological processes and signaling pathways potentially modulated by lysofungin.

Part 2: Experimental Validation

The in-silico findings provide a roadmap for focused experimental validation.

  • Molecular Docking:

    • Perform molecular docking studies to predict the binding affinity and interaction patterns between lysofungin and the identified hub proteins. This provides a preliminary validation of the predicted interactions.

  • In Vitro Enzymatic or Binding Assays:

    • For hub proteins that are enzymes or receptors, conduct in vitro assays to experimentally determine the binding affinity (e.g., using surface plasmon resonance) or inhibitory activity (e.g., enzymatic assays) of lysofungin.

  • Cell-Based Assays:

    • Culture relevant cell lines (e.g., macrophages for inflammation).

    • Treat the cells with lysofungin and measure the expression or activity of the identified hub proteins and downstream signaling molecules using techniques like Western blotting, qPCR, or ELISA.

  • In Vivo Model Validation:

    • Utilize an appropriate animal model of inflammation (e.g., a mouse model of induced colitis).

    • Administer lysofungin and assess its therapeutic efficacy.

    • Collect tissue samples to measure the expression and activity of the validated targets and pathways.

Potential Novel Targets for Lysofungin: A Look into the Lysosome

Recent research has highlighted the lysosome as a crucial organelle in cellular homeostasis and a potential therapeutic target in various diseases, including cancer and inflammatory disorders.[14][15][16] Many drugs have been identified as lysosomotropic, meaning they accumulate in lysosomes.[17][18] Given lysofungin's chemical properties, it is plausible that it could interact with lysosomal proteins or modulate lysosomal function. A network pharmacology approach could reveal connections between lysofungin and pathways involved in autophagy and lysosomal biogenesis, opening up entirely new avenues for its therapeutic application.[16][17]

Lysofungin Lysofungin Predicted Targets Predicted Targets Lysofungin->Predicted Targets Lysosomal Proteins (e.g., V-ATPase, Cathepsins) Lysosomal Proteins (e.g., V-ATPase, Cathepsins) Predicted Targets->Lysosomal Proteins (e.g., V-ATPase, Cathepsins) Autophagy Pathway Autophagy Pathway Predicted Targets->Autophagy Pathway Inflammatory Signaling (e.g., NF-kB, MAPK) Inflammatory Signaling (e.g., NF-kB, MAPK) Predicted Targets->Inflammatory Signaling (e.g., NF-kB, MAPK) Lysosomal Proteins (e.g., V-ATPase, Cathepsins)->Autophagy Pathway Autophagy Pathway->Inflammatory Signaling (e.g., NF-kB, MAPK) Therapeutic Outcomes Therapeutic Outcomes Inflammatory Signaling (e.g., NF-kB, MAPK)->Therapeutic Outcomes Modulation

Figure 2: Hypothetical signaling pathway involving lysofungin and lysosomal targets.

Conclusion: A New Era of Drug Discovery

Network pharmacology represents a paradigm shift in drug discovery, moving from a reductionist to a holistic perspective.[1][2] For natural products like lysofungin, this approach is particularly powerful, as it has the potential to uncover a wealth of previously unknown therapeutic targets and mechanisms of action.[3][5] By integrating computational analysis with rigorous experimental validation, researchers can unlock the full therapeutic potential of these complex molecules, paving the way for novel treatments for a wide range of diseases. The journey of lysofungin from a specific antifungal agent to a potential multi-target therapeutic exemplifies the exciting future of drug discovery in the post-genomic era.

References

  • Ginsburg, I. (2015). Network pharmacology applications to map the unexplored target space and therapeutic potential of natural products. Medchemcomm, 6(5), 775-789.
  • Ibrahim, A. (n.d.). Multi-Target Discovery in Natural Products using Network Pharmacology. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Oprea, T. I., & Mestres, J. (2015).
  • Al-Khafaji, K., & Al-Bayati, M. (2025). Network Pharmacology: A Systems-Based Paradigm-DrivenMulti-Target Drug Discovery &Development. European Journal of Cardiovascular Medicine.
  • Mao, Z., et al. (2023). Network pharmacology analysis combined with experimental validation to explore the therapeutic mechanism of salidroside on intestine ischemia reperfusion. Bioscience Reports, 43(8).
  • Wang, Y., et al. (2022). Network Pharmacology Study and Experimental Validation of Yiqi Huayu Decoction Inducing Ferroptosis in Gastric Cancer. Frontiers in Pharmacology, 13.
  • Menche, J., & Barabási, A. L. (2025). Network-Based Approaches for Drug Target Identification.
  • Li, M., et al. (2025). Network Pharmacology-Based and Experimental Validation Elucidate the Target Mechanism of Vinorine in Ameliorating Secondary Brain Injury After Intracerebral Hemorrhage. CNS Neuroscience & Therapeutics, 31(9).
  • Wang, Y., et al. (2024). Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress. Journal of Gastrointestinal Oncology, 15(6), 2824-2845.
  • Sun, Y., et al. (2017). Natural Product Target Network Reveals Potential for Cancer Combination Therapies. Frontiers in Pharmacology, 8.
  • Saravanan, K. M. (2025). THE ROLE OF NETWORK PHARMACOLOGY IN TARGET IDENTIFICATION.
  • Li, J., et al. (2022). Integrating network pharmacology and an experimental validation strategy elucidates the protective effect and mechanism of callicarpa nudiflora against neuroinflammation. RSC Advances, 12(45), 29281-29294.
  • Gu, J., et al. (Eds.). (n.d.). Network Pharmacology Approaches in the Study of Natural Products: From Multi-Target Interactions to Systems-Level Therapeutics. Frontiers in Pharmacology.
  • Li, S. (2024). Network pharmacology: towards the artificial intelligence-based precision traditional Chinese medicine.
  • Hall, G. S., et al. (1988). Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis. Antimicrobial Agents and Chemotherapy, 32(9), 1331-1335.
  • Smith, H., & Smith, J. (1990). Comparative activity in vitro of cilofungin (LY 121019)
  • Hall, G. S., et al. (1988). Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis. PubMed.
  • Tang, J., & Aittokallio, T. (2014). Network Pharmacology Strategies Toward Multi-Target Anticancer Therapies: From Computational Models to Experimental Design Principles. Current Pharmaceutical Design, 20(1), 23-36.
  • Perfect, J. R., & Durack, D. T. (1989). pH and other effects on the antifungal activity of cilofungin (LY121019). PubMed.
  • Chagla, A. H., et al. (1992). Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method.
  • Iyengar, R., et al. (2012). Network-Based Approaches in Drug Discovery and Early Development. Clinical Pharmacology & Therapeutics, 91(4), 581-591.
  • Zhang, X., et al. (2025). Integrated Network Pharmacology, Machine Learning and Experimental Validation to Identify the Key Targets and Compounds of TiaoShenGongJian for the Treatment of Breast Cancer. Journal of Traditional and Complementary Medicine, 15(1), 1-17.
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  • Perez-Coyotl, I., et al. (2025). Network Pharmacology and Machine Learning Identify Flavonoids as Potential Senotherapeutics. MDPI.
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  • Wang, L., et al. (2020). Network Pharmacology Revealed the Mechanisms of Action of Lithospermum erythrorhizon Sieb on Atopic Dermatitis.
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  • Wang, Y., et al. (2023). Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans. PubMed.
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Validation

Comparative Analysis of Lysofungin and Endogenous Lysophosphatidylinositols (LPIs) in Membrane Binding

Executive Summary Lysophosphatidylinositols (LPIs) are a critical class of bioactive lipids that govern complex cellular signaling pathways, most notably acting as the primary endogenous ligands for the mammalian G-prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysophosphatidylinositols (LPIs) are a critical class of bioactive lipids that govern complex cellular signaling pathways, most notably acting as the primary endogenous ligands for the mammalian G-protein-coupled receptor GPR55[1]. Lysofungin, a structurally related LPI analog originally identified for its potent fungicidal properties, provides a unique comparative model for understanding lipid-membrane interactions[2]. For drug development professionals and structural biologists, comparing the membrane binding dynamics of synthetic/fungal analogs like lysofungin against endogenous LPIs (e.g., 2-arachidonoyl-LPI) reveals critical insights into receptor orthosteric site access and lipid bilayer thermodynamics.

This guide objectively compares the performance, binding mechanisms, and downstream signaling of lysofungin and endogenous LPIs, providing self-validating experimental protocols for accurate laboratory quantification.

Structural and Mechanistic Divergence

Both lysofungin and endogenous LPIs share a core myo-inositol headgroup and a single fatty acyl chain. However, their biological targets and mechanisms of action diverge significantly based on their specific acyl chain configurations and evolutionary roles.

  • Endogenous LPIs (The Signaling Molecules): Generated intracellularly by phospholipases such as DDHD1[3], endogenous LPIs (like 2-arachidonoyl-LPI) are highly specific agonists for GPR55. Structural studies reveal that GPR55 features an orthosteric binding site that uniquely opens laterally toward the lipid bilayer[1]. Consequently, LPIs do not bind from the aqueous extracellular space; they first partition into the cell membrane and then enter the receptor laterally.

  • Lysofungin (The Membrane Perturbant): Synthesized chemoenzymatically by migrating the sn-2 fatty acid to the sn-1 position of the glycerol backbone, lysofungin acts as a potent antifungal agent against species like Saccharomyces cerevisiae[4]. While it shares the LPI backbone, its specific stereochemistry and chain length alter its membrane partitioning thermodynamics. Instead of acting as a highly potent GPR55 agonist, lysofungin rapidly integrates into and disrupts fungal lipid bilayers, leading to cell lysis and loss of viability.

GPR55_Signaling LPI Endogenous LPI Membrane Lipid Bilayer Partitioning LPI->Membrane High Affinity GPR55 GPR55 Receptor LPI->GPR55 Agonist Binding Lyso Lysofungin Lyso->Membrane High Affinity Lyso->GPR55 Weak/No Binding Membrane->GPR55 Lateral Access Gq Gα13 / RhoA GPR55->Gq Activation Effect p38 MAPK Cascade Gq->Effect Phosphorylation

Diagram illustrating the lateral membrane access mechanism of LPI and Lysofungin to GPR55.

Quantitative Data Comparison

To objectively evaluate the differences in membrane binding and receptor activation, the following table summarizes the quantitative performance metrics of endogenous LPIs versus lysofungin.

Property / MetricEndogenous LPI (e.g., 2-Arachidonoyl-LPI)Lysofungin (Synthetic/Fungal Analog)
Primary Biological Target GPR55 Receptor (Mammalian)Fungal Cell Membrane
Mechanism of Action Lateral membrane access to orthosteric siteMembrane disruption / Lipid interference
GPR55 Activation (EC50) 10 - 50 nM (High Potency)> 10,000 nM (Negligible/Weak Agonism)
Membrane Partitioning High (Requires BSA carrier in vitro)Very High (Rapid bilayer integration)
Downstream Signaling Gα13, RhoA, p38 MAPK, ERK1/2Fungal cell lysis, viability reduction

Overcoming Lipophilicity in Experimental Design (E-E-A-T Insights)

As an application scientist, a frequent point of failure I observe in lipid research is the treatment of LPIs as standard aqueous ligands. Because lysofungin and LPIs are highly lipophilic, they form micelles in standard aqueous buffers or adhere non-specifically to plastic microplates and non-target membrane proteins[5].

To establish true causality between ligand application and receptor activation, the assay system must be self-validating . This requires two critical experimental choices:

  • Thermodynamic Sinks: Utilizing fatty-acid-free Bovine Serum Albumin (BSA) as a lipid carrier in the assay buffer. BSA prevents micelle formation and ensures the lipid is delivered directly to the cellular membrane.

  • Label-Free Sensing: Employing label-free whole-cell sensing (such as dynamic mass redistribution or bioimpedance) rather than traditional radioligand binding. Radioligand assays with highly lipophilic molecules are notorious for high background noise due to non-specific membrane partitioning[6][7].

Self-Validating Experimental Protocol: Label-Free Membrane Binding Assay

To accurately compare the membrane binding and receptor activation of lysofungin versus endogenous LPI, we utilize a label-free dynamic mass redistribution (DMR) assay. This protocol ensures the measured signal is a direct result of receptor-mediated cytoskeletal changes rather than non-specific membrane disruption.

Step-by-Step Methodology
  • Step 1: Cell Preparation & Control Implementation Culture HEK293 cells stably expressing human GPR55. Crucially, culture a parallel batch of mock-transfected HEK293 cells. Causality: The mock control acts as the self-validating baseline. It allows you to mathematically subtract the physical membrane perturbation caused by the lipophilic nature of lysofungin, isolating the true GPR55-specific signal.

  • Step 2: Buffer Optimization Wash the cells and incubate them in a specialized assay buffer containing 0.1% fatty-acid-free BSA for 1 hour prior to the assay. Causality: BSA acts as a lipid carrier, preventing the LPIs from sticking to the well walls and ensuring consistent, monomeric delivery to the cell membrane[5].

  • Step 3: Ligand Titration Prepare serial dilutions of lysofungin and 2-arachidonoyl-LPI (ranging from 1 nM to 10 μM) in the BSA-containing buffer.

  • Step 4: Real-Time Kinetic Readout Utilize a label-free biosensor (e.g., Epic system) to monitor dynamic mass redistribution for 60 minutes post-injection[7]. Causality: GPR55 couples to Gα13, driving RhoA-dependent actin cytoskeletal rearrangements. The label-free system detects these physical shifts in real-time, providing a functional readout of membrane binding without the steric hindrance of fluorescent tags[6].

  • Step 5: Data Normalization and Analysis Subtract the kinetic traces of the mock-transfected cells from the GPR55-expressing cells. Calculate the EC50 values based on the peak picometer (pm) shifts in the normalized data.

Assay_Workflow Step1 1. Cell Prep HEK293-GPR55 vs Mock Step2 2. Buffer Setup 0.1% BSA Carrier Step1->Step2 Step3 3. Ligand Addition Titrate Lipids Step2->Step3 Step4 4. Readout Label-Free DMR Step3->Step4 Step5 5. Analysis Subtract Background Step4->Step5

Step-by-step workflow for label-free dynamic mass redistribution (DMR) lipid binding assays.

References

  • Chemicoenzymic synthesis of lysofungin | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? | ResearchGate Source: researchgate.net URL:[Link]

  • Generation of lysophosphatidylinositol by DDHD domain containing 1 (DDHD1) | ResearchGate Source: researchgate.net URL:[Link]

  • Heteromerization of GPR55 and cannabinoid CB2 receptors modulates signaling | ResearchGate Source: researchgate.net URL:[Link]

  • Chemical Tools for Studying Lipid-Binding Class A G Protein–Coupled Receptors | DOI Source: doi.org URL:[Link]

  • The experimental power of FR900359 to study Gq-regulated biological processes | PMC Source: nih.gov URL:[Link]

  • Chemicoenzymic synthesis of lysofungin (Detailed Methods) | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Lysofungin

Operational Guide: Personal Protective Equipment and Handling Protocols for Lysofungin As a Senior Application Scientist, I frequently consult on the safe handling of biologically active lipid analogues. Lysofungin (C27H...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for Lysofungin

As a Senior Application Scientist, I frequently consult on the safe handling of biologically active lipid analogues. Lysofungin (C27H49O12P) is a potent lysophosphatidylinositol derivative[1] with established fungicidal activity, particularly against Saccharomyces cerevisiae[2]. Because it structurally mimics endogenous cell membrane components, it possesses a high affinity for lipid bilayers[2]. This necessitates stringent Personal Protective Equipment (PPE) and handling protocols to prevent inadvertent dermal absorption or inhalation of the aerosolized powder.

This guide provides the causality behind our safety standards and outlines a self-validating workflow for handling this compound in a laboratory setting.

Risk Assessment and Causality of Hazards

Understanding why we use specific PPE is critical for compliance and scientific integrity.

  • Dermal Hazard : Lysofungin is an amphiphilic molecule. When dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol for stock preparation, its dermal permeability increases exponentially. DMSO acts as a chemical carrier, rapidly dragging the bioactive lipid across the stratum corneum and into the bloodstream.

  • Inhalation Hazard : In its lyophilized powder form, Lysofungin is highly susceptible to electrostatic dispersion. Inhalation can lead to localized irritation of the mucosal membranes and unintended antifungal activity within the respiratory microbiome.

Mandatory PPE Matrix

To mitigate these risks, the following PPE configuration is mandatory. The data below summarizes the barrier requirements based on the physical state and solvent interactions of Lysofungin.

PPE ComponentSpecificationCausality / RationaleReplacement Frequency
Gloves Double-layered Nitrile (Min 5 mil thickness)Nitrile provides excellent resistance to DMSO/Methanol. Double gloving ensures a fail-safe barrier against lipid-solvent permeation.Every 2 hours, or immediately upon solvent splash.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents capillary absorption via the ocular mucosa in the event of micro-splashes during vortexing or sonication.Inspect before each use.
Body Protection Fluid-resistant, knit-cuff Lab CoatKnit cuffs prevent wrist exposure. Fluid resistance prevents solvent saturation from reaching the skin.Weekly, or immediately if contaminated.
Respiratory N95 Respirator or Fume HoodPrevents inhalation of electrostatically charged lyophilized powder during the weighing phase.N/A (Rely primarily on engineering controls).

Self-Validating Experimental Protocol: Lysofungin Stock Preparation

This protocol is designed as a self-validating system. Each operational step includes a built-in verification checkpoint to ensure both operator safety and the scientific integrity of the prepared solution.

  • Step 1: Environmental Preparation & Static Neutralization

    • Action: Power on the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Use an anti-static zero-ion gun on the weighing spatula and anti-static weigh boat.

    • Validation: The powder transfers smoothly without clinging to the spatula or flying upward, confirming the electrostatic hazard has been successfully neutralized.

  • Step 2: PPE Donning and Integrity Check

    • Action: Don the primary inner nitrile glove, followed by the lab coat, and then the secondary outer nitrile glove (pulled securely over the knit cuff).

    • Validation: Perform a visual and tactile check. The outer glove should feel snug but not restrictive, ensuring maximum dexterity for handling microcentrifuge tubes without clumsiness.

  • Step 3: Solvation in DMSO

    • Action: Transfer the weighed Lysofungin (e.g., 5 mg) into a low-bind amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock. Cap tightly and vortex for 30 seconds.

    • Validation: Hold the vial against a light source. The solution must be 100% optically clear with no visible refractive particulates. A completely clear solution validates complete solvation, preventing downstream dosing errors.

  • Step 4: PPE Doffing and Decontamination

    • Action: Wipe down the exterior of the stock vial with a 70% Ethanol/Water solution. Remove the outer gloves using the "beak method" (turning them inside out) and dispose of them in a biohazard/chemical waste bin.

    • Validation: Inflate the inner glove slightly with air after removing the outer glove. If it holds pressure without leaking, the primary barrier was never compromised during the procedure.

Spill Response and Disposal Plan

In the event of a Lysofungin spill, immediate containment is required to prevent cross-contamination of laboratory surfaces.

  • Powder Spill : Do not sweep. Cover the powder with damp paper towels (using water or 70% ethanol) to prevent aerosolization. Wipe inward, place the towels in a sealed hazardous waste bag, and wash the area with a standard laboratory detergent.

  • Solvent Spill (DMSO/Lysofungin) : Cover with an absorbent chemical spill pad. Because DMSO can penetrate standard flooring, neutralize the area immediately with copious amounts of water and soap to dilute the solvent carrier.

  • Disposal : Lysofungin waste must be categorized as biologically active organic waste. Collect all contaminated consumables (tips, tubes, gloves) in designated, clearly labeled rigid hazardous waste containers for high-temperature incineration.

Workflow Visualization

Below is the logical workflow for the safe handling, validation, and emergency response during Lysofungin preparation.

Lysofungin_Workflow Start Start: Fume Hood Setup & Anti-Static Prep PPE Don Double Nitrile Gloves & Splash Goggles Start->PPE Weigh Weigh Lysofungin Powder (Check: No Clinging) PPE->Weigh Solvate Add DMSO & Vortex (Check: Optically Clear) Weigh->Solvate Spill Hazard: Spill Detected Weigh->Spill Accidental Release Aliquots Store at -20°C in Amber Vials Solvate->Aliquots Solvate->Spill Dispose Incineration Waste Bin Aliquots->Dispose Post-Experiment Decon Contain with Damp Towels & Wash with Detergent Spill->Decon Decon->Dispose

Workflow for Lysofungin handling, stock preparation, and spill response.

References

  • National Institutes of Health (NIH). "Lysofungin | C27H49O12P | CID 45359145 - PubChem." PubChem,[Link]

  • VanMiddlesworth, Frank, et al. "Chemicoenzymic synthesis of lysofungin." The Journal of Organic Chemistry 57.17 (1992): 4753-4754. American Chemical Society,[Link]

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